Mabuterol-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJCTEKTBOKRST-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016400 | |
| Record name | Mabuterol-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-58-8 | |
| Record name | Mabuterol-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Isotopic Purity of Mabuterol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Mabuterol-d9, a deuterated analog of the β2-adrenergic receptor agonist, Mabuterol. This document outlines the quantitative data regarding its isotopic enrichment, details the experimental protocols for its determination, and visualizes key related pathways and workflows. This compound is frequently utilized as an internal standard in pharmacokinetic and analytical research, where its isotopic purity is a critical parameter for accurate quantification of the parent compound.[1]
Data Presentation: Isotopic Purity of this compound
The isotopic purity of a deuterated compound refers to the percentage of the substance that is appropriately labeled with the deuterium isotope. The following table summarizes the reported isotopic purity for this compound from various sources.
| Supplier/Source | Reported Isotopic Purity | Notes |
| Santa Cruz Biotechnology | 98% | Lot-specific data available on Certificate of Analysis. |
| Achemtek | >98% | For research and development use only.[2] |
| Tu, Y., et al. (2016) | 98.5% | Determined by ¹H NMR and liquid chromatography-tandem mass spectrometry.[3] |
Experimental Protocols: Determination of Isotopic Purity
The determination of isotopic purity for deuterated compounds such as this compound is crucial for their application as internal standards in quantitative analysis. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
High-Resolution Mass Spectrometry (HRMS)
HRMS techniques, such as Electrospray Ionization (ESI-HRMS) and Ultra-Performance Liquid Chromatography coupled with HRMS (UPLC-HRMS), are powerful tools for assessing isotopic enrichment.[4]
-
Principle: HRMS distinguishes between isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z). The high resolution allows for the separation of the signals from the deuterated compound and its non-deuterated counterpart, as well as other isotopic variants.
-
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent.
-
Infusion/Chromatography: The sample is either directly infused into the mass spectrometer (ESI-HRMS) or first separated from any impurities using UPLC.
-
Mass Spectral Acquisition: A full scan mass spectrum is acquired in a high-resolution mode.
-
Data Analysis: The isotopic distribution is analyzed by extracting the ion chromatograms for the expected m/z values of the deuterated (d9), partially deuterated, and non-deuterated (d0) forms of Mabuterol. The relative abundance of these species is used to calculate the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the structural integrity and the positions of deuterium labeling.
-
Principle: In ¹H NMR, the substitution of a proton with a deuterium atom results in the disappearance or significant reduction of the corresponding signal. Conversely, ²H NMR directly detects the deuterium nuclei, confirming their presence and location within the molecule.
-
Methodology:
-
Sample Preparation: The this compound sample is dissolved in an appropriate deuterated solvent.
-
Spectral Acquisition: Both ¹H and ²H NMR spectra are acquired.
-
Data Analysis: The ¹H NMR spectrum of this compound is compared to that of a non-deuterated Mabuterol standard to identify the sites of deuteration by observing the absence of proton signals. The ²H NMR spectrum is used to confirm the presence of deuterium at the expected positions. The integration of the remaining proton signals in the ¹H spectrum can be used to estimate the isotopic enrichment.
-
Visualizations
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound using HRMS and NMR.
Caption: Workflow for Isotopic Purity Determination.
Mabuterol Signaling Pathway: β2-Adrenergic Receptor Cascade
Mabuterol acts as an agonist for the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various physiological responses, including smooth muscle relaxation.[5][6]
Caption: β2-Adrenergic Receptor Signaling Pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. achemtek.com [achemtek.com]
- 3. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Mabuterol-d9 for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on Mabuterol-d9, a deuterated analog of the β2-adrenergic receptor agonist Mabuterol. It is intended for researchers, scientists, and drug development professionals, offering details on its suppliers, chemical properties, synthesis, and its role in biological systems. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of Mabuterol in biological samples through mass spectrometry and liquid chromatography techniques.[1]
Chemical Properties and Certificate of Analysis Data
This compound is available from various suppliers, often as a solid. The following tables summarize the key chemical identifiers and typical purity specifications for this compound and its hydrochloride salt, as commonly presented in a Certificate of Analysis.
Table 1: Chemical Identifiers for this compound and this compound Hydrochloride
| Identifier | This compound | This compound Hydrochloride |
| CAS Number | 1246819-58-8[1][2][3][4][5] | 1353867-83-0[6][7][8][9] |
| Molecular Formula | C₁₃H₉D₉ClF₃N₂O[3][4] | C₁₃H₁₀D₉Cl₂F₃N₂O[6][9] |
| Molecular Weight | 319.8 g/mol [3][4] | 356.26 g/mol [6][9] |
| Synonyms | Ambuterol-d9[1] | 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butyl-D9-amino-ethanol hydrochloride[10] |
Table 2: Typical Product Specifications
| Specification | This compound | This compound Hydrochloride |
| Appearance | Off-White Solid[3] | White Solid[9] |
| Purity | ≥98%[3] | ≥98%[9] |
| Storage Conditions | 2-8°C[3][4] | 2-8°C[9] |
| Shipping | Shipped with blue ice or at room temperature[3][4] | Shipped with blue ice[9] |
Suppliers of this compound
A variety of chemical suppliers offer this compound and its hydrochloride salt for research purposes. A selection of these suppliers is listed below.
-
Analytical Standard Solutions (A2S)[11]
-
DC Chemicals[2]
-
GlpBio[4]
-
Santa Cruz Biotechnology[5]
-
Veeprho[1]
-
WITEGA Laboratorien Berlin-Adlershof GmbH[7]
Experimental Protocols
Synthesis of this compound
A synthetic route for deuterium-labeled this compound has been described, resulting in high isotopic abundance.[15][16] The general synthesis of the parent compound, Mabuterol, involves several key steps which can be adapted for the deuterated version. The synthesis of Mabuterol starts from 2-(Trifluoromethyl)aniline.[17] A key step in producing the deuterated analog involves the use of deuterated reagents. A described synthesis of D9-Mabuterol achieves an isotopic abundance of 98.5% with good purity, as confirmed by ¹H NMR and liquid chromatography-tandem mass spectrometry.[15][16]
The following diagram outlines a generalized workflow for a chemical synthesis and purification process applicable to labeled compounds like this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound|CAS 1246819-58-8|DC Chemicals [dcchemicals.com]
- 3. achemtek.com [achemtek.com]
- 4. glpbio.com [glpbio.com]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound hydrochloride - [witega.de]
- 8. Mabuterol D9 Hydrochloride | CAS No- 1353867-83-0 | Simson Pharma Limited [simsonpharma.com]
- 9. achemtek.com [achemtek.com]
- 10. Mabuterol D9 Hydrochloride | CAS No- 1353867-83-0 | Simson Pharma Limited [simsonpharma.com]
- 11. Mabuterol D9 [a-2-s.com]
- 12. Mabuterol D9 hydrochloride | LGC Standards [lgcstandards.com]
- 13. Mabuterol D9 hydrochloride | LGC Standards [lgcstandards.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol. | Semantic Scholar [semanticscholar.org]
- 16. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mabuterol - Wikipedia [en.wikipedia.org]
mechanism of action of Mabuterol and its deuterated form
An In-depth Technical Guide to the Mechanism of Action of Mabuterol and its Deuterated Form
Introduction
Mabuterol is a selective beta-2 (β2) adrenergic receptor agonist known for its bronchodilatory effects, making it a molecule of interest for respiratory conditions such as asthma.[1][2] Advances in pharmaceutical chemistry have introduced deuteration as a strategy to enhance the pharmacokinetic profiles of therapeutic agents. This guide provides a detailed examination of the mechanism of action of Mabuterol and explores the anticipated impact of deuteration on its metabolic fate and clinical utility. The core pharmacodynamic action of a deuterated drug is expected to remain identical to its non-deuterated counterpart, as the modification does not alter the molecular shape or receptor affinity.[3] The primary advantages of deuteration lie in altering the drug's pharmacokinetics, potentially leading to improved efficacy and safety profiles.[4]
Section 1: Mabuterol - Mechanism of Action
Mabuterol exerts its therapeutic effect by acting as a selective agonist at the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[1][5]
Signaling Pathway
The activation of the β2-adrenergic receptor by Mabuterol initiates a well-defined intracellular signaling cascade:[6][7][8]
-
Receptor Binding: Mabuterol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The Gs protein releases its α-subunit (Gαs), which is bound to GTP.[5][7]
-
Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[6]
-
Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).[7]
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.[6][8] This cascade of events ultimately leads to the relaxation of the airway smooth muscle, causing bronchodilation.[6]
Quantitative Data: Potency and Selectivity
Studies comparing Mabuterol to other β-agonists have provided quantitative data on its potency and selectivity.
| Parameter | Mabuterol | Isoprenaline | Salbutamol | Reference |
| Bronchodilating Potency (i.v. in guinea pigs) | Less potent | More potent | More potent | [2] |
| Bronchodilating Potency (oral in guinea pigs) | 26-102x more potent | - | - | [2] |
| Selectivity Ratio (Bronchial vs. Cardiac) | ~7.4x more selective | - | Less selective | [2] |
| Optimal Single Dose (Human Asthmatics) | 50 micrograms | - | - | [9] |
Experimental Protocols
The pharmacological properties of Mabuterol have been characterized through various in vitro and in vivo experiments.
-
Isolated Tracheal Muscle Assay (In Vitro):
-
Objective: To determine the direct relaxant effect on airway smooth muscle.
-
Methodology: Tracheal muscle strips are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution. The muscle is contracted with an agent like histamine or acetylcholine. The test compound (Mabuterol) is then added in increasing concentrations to measure its ability to relax the pre-contracted tissue. The effect is measured as a percentage of relaxation, and potency (e.g., EC50) is calculated. Propranolol, a beta-blocker, is used to confirm that the relaxation is mediated by β-adrenoceptors.[2]
-
-
Bronchial Resistance Assay (In Vivo):
-
Objective: To assess the bronchodilatory effect in a living organism.
-
Methodology: Anesthetized guinea pigs are ventilated, and bronchial resistance is measured. A bronchoconstrictor (e.g., acetylcholine, histamine, or serotonin) is administered to induce an increase in resistance. Mabuterol is then administered intravenously or intraduodenally, and its ability to inhibit the induced bronchoconstriction is quantified. The duration of action is also recorded.[2]
-
-
Experimental Asthma Model (In Vivo):
-
Objective: To evaluate the protective effect against asthmatic responses.
-
Methodology: Conscious guinea pigs are exposed to an aerosolized bronchoconstrictor (e.g., acetylcholine or an antigen for sensitized animals) to induce an asthma-like attack. The protective effect of orally or subcutaneously administered Mabuterol is determined by its ability to prevent or delay the onset of respiratory distress.[2]
-
Section 2: Deuterated Mabuterol - A Pharmacokinetic Approach
While no specific deuterated version of Mabuterol is currently marketed, the principles of deuteration provide a strong theoretical basis for its potential development. Deuteration involves the substitution of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium.[10]
The Deuterium Kinetic Isotope Effect (KIE)
The core principle behind the utility of deuterated drugs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, it requires more energy to break a C-D bond.
This difference is particularly relevant for metabolic pathways, such as those mediated by cytochrome P450 (CYP450) enzymes, where the cleavage of a C-H bond is often the rate-limiting step in a drug's breakdown.[3][11] By replacing a hydrogen at a metabolically vulnerable site (a "soft spot") with deuterium, the rate of metabolism at that position can be significantly slowed.[4] This can lead to several advantageous changes in the drug's pharmacokinetic profile.[12]
Expected Impact on Mabuterol
The mechanism of action of a deuterated Mabuterol at the β2-adrenergic receptor would be identical to that of the parent compound. The key differences would manifest in its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: Deuteration at a known site of metabolism on the Mabuterol molecule would be expected to decrease its rate of enzymatic degradation. This could lead to a longer plasma half-life.[10]
-
Pharmacokinetics: A slower metabolism would likely result in a lower clearance rate and an increased area under the curve (AUC), meaning the body is exposed to the active drug for a longer period.[12]
-
Dosing and Efficacy: The improved pharmacokinetic profile could allow for less frequent dosing or a lower required dose to achieve the same therapeutic effect, potentially improving patient compliance.[4]
-
Metabolite Profile: Deuteration can sometimes alter the metabolic pathway, a phenomenon known as "metabolic switching."[3] This could potentially reduce the formation of undesirable or toxic metabolites, thereby improving the drug's overall safety profile.[12]
Anticipated Clinical Implications
The table below summarizes the potential changes and clinical benefits of a deuterated Mabuterol compared to its non-deuterated form.
| Pharmacokinetic Parameter | Expected Change with Deuteration | Potential Clinical Implication | Reference |
| Metabolic Rate | Decreased | Longer duration of action | [10] |
| Plasma Half-life (t½) | Increased | Less frequent dosing, more stable plasma concentrations | [11][12] |
| Area Under the Curve (AUC) | Increased | Enhanced drug exposure, potentially lower required dose | [12] |
| Formation of Toxic Metabolites | Potentially Reduced | Improved safety and tolerability profile | [3][4] |
Conclusion
Mabuterol is a selective β2-adrenergic receptor agonist that induces bronchodilation through a well-characterized Gs-protein-cAMP-PKA signaling pathway. The application of deuteration represents a sophisticated medicinal chemistry strategy aimed not at altering this fundamental mechanism, but at optimizing the drug's pharmacokinetic behavior. By leveraging the kinetic isotope effect, a deuterated form of Mabuterol could exhibit enhanced metabolic stability, a longer half-life, and an improved safety profile. This approach holds the promise of refining the therapeutic properties of established molecules, potentially leading to more effective and convenient treatment regimens for respiratory diseases.
References
- 1. Mabuterol - Wikipedia [en.wikipedia.org]
- 2. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioscientia.de [bioscientia.de]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. First clinical studies on mabuterol. A summarizing report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pharmacological Applications of Mabuterol-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological applications of Mabuterol-d9, a deuterated analog of the β2-adrenergic receptor agonist, Mabuterol. This document details its primary role as an internal standard in pharmacokinetic and metabolic studies, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates associated biological pathways and workflows.
Introduction
Mabuterol is a selective β2-adrenergic receptor agonist that has been investigated for its bronchodilatory properties in the management of respiratory conditions such as asthma. Structurally related to clenbuterol, it exerts its therapeutic effects by relaxing the smooth muscle of the airways.
This compound is a stable isotope-labeled version of Mabuterol, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling renders it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1][2] The near-identical physicochemical properties to the parent compound ensure that this compound co-elutes and experiences similar ionization efficiency, thereby correcting for variability during sample preparation and analysis.[2] Its primary application lies in the precise quantification of Mabuterol in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Mabuterol functions as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to bronchodilation.
The binding of Mabuterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets within the smooth muscle cells of the airways, ultimately resulting in muscle relaxation and bronchodilation.
Figure 1: Simplified signaling cascade of Mabuterol at the β2-adrenergic receptor.
Pharmacokinetic Profile of Mabuterol
The use of this compound as an internal standard has been instrumental in delineating the pharmacokinetic profile of Mabuterol. Studies in both animal models and humans have provided key insights into its absorption, distribution, metabolism, and excretion.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of Mabuterol from published studies.
Table 1: Single-Dose Pharmacokinetics of Mabuterol in Humans
| Parameter | Value | Units | Reference |
| Dose | 40 | µg (oral solution) | [3] |
| Cmax (Peak Plasma Concentration) | 96 - 160 | pg/mL | [3] |
| Tmax (Time to Peak Concentration) | 1.5 - 3.2 | hours | [3] |
| t½β (Elimination Half-life) | 20 - 30 | hours | [3] |
| CL/F (Apparent Clearance) | 3.0 | mL/min/kg | [3] |
| Vβ/F (Apparent Volume of Distribution) | 5.8 | L/kg | [3] |
Table 2: Enantioselective Pharmacokinetics of Mabuterol in Rats
| Parameter | R-Mabuterol | S-Mabuterol | Units | Reference |
| Dose | 10 (racemate) | 10 (racemate) | mg/kg (i.g.) | [1] |
| Cmax | 266.8 | 277.9 | ng/mL | [1] |
| Tmax | 5.3 | 5.7 | hours | [1] |
| AUC(0-∞) | 5938.9 | 4446.1 | ng·h/mL | [1] |
| t½ (Half-life) | 14.5 | 9.6 | hours | [1] |
Experimental Protocols
The quantification of Mabuterol in biological matrices, facilitated by the use of this compound, typically involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Bioanalytical Method for Mabuterol Quantification in Plasma
This protocol is a representative example synthesized from established methods for β2-agonist analysis.
4.1.1 Sample Preparation (Solid-Phase Extraction)
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Pre-treatment: Thaw plasma samples. To 500 µL of plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex.
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Figure 2: General workflow for the extraction of Mabuterol from plasma samples.
4.1.2 LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Mabuterol: Q1: m/z 311.1 -> Q3: m/z 238.1 (Example transition, requires empirical determination).
-
This compound: Q1: m/z 320.1 -> Q3: m/z 247.1 (Example transition, requires empirical determination).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
4.1.3 Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include assessments of:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) at multiple quality control (QC) concentrations (low, mid, high).
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Recovery: Extraction efficiency of the analyte and internal standard.
-
Stability: Freeze-thaw, bench-top, and long-term stability of the analyte in the biological matrix.
Conclusion
This compound is an indispensable tool in the pharmacological investigation of Mabuterol. Its use as an internal standard enables the generation of high-quality, reliable quantitative data essential for pharmacokinetic and metabolic research. The methodologies outlined in this guide provide a framework for the accurate measurement of Mabuterol in biological systems, supporting further research into its therapeutic potential and clinical pharmacology. The continued application of such precise analytical techniques is fundamental to advancing our understanding of β2-adrenergic agonists and their role in drug development.
References
An In-depth Technical Guide to the Safety and Handling of Mabuterol-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Mabuterol-d9, a deuterated analog of Mabuterol. Given that the toxicological properties of this compound have not been thoroughly investigated, adherence to stringent safety protocols is imperative. This document is intended for use by qualified individuals trained in handling potentially hazardous chemicals.
Chemical and Physical Properties
This compound is a stable isotope-labeled compound primarily used as an internal standard in analytical and pharmacokinetic research.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1246819-58-8 | [2][3] |
| Molecular Formula | C13H9D9ClF3N2O | [2] |
| Molecular Weight | 319.8 g/mol | [2] |
| Form | Solid | [2] |
| Color | Off-White | [2] |
| Purity | >98% | [2] |
| Storage Conditions | 2-8°C | [2][4] |
A hydrochloride salt version of this compound is also available with CAS Number 1353867-83-0.[4][5][6]
Hazard Identification and Classification
This compound hydrochloride is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Skin Irritation (Category 2) [7]
-
Serious Eye Irritation (Category 2) [7]
-
Skin Sensitisation (Category 1) [7]
The signal word is Warning , and the corresponding hazard statements are:
-
H315: Causes skin irritation.[7]
-
H317: May cause an allergic skin reaction.[7]
-
H319: Causes serious eye irritation.[7]
It is important to note that the toxicological properties of this compound have not been fully investigated.[7] Therefore, it should be handled as a potentially hazardous substance.
Experimental Protocols: Safe Handling Procedures
Due to the lack of specific experimental protocols in the available literature, a general procedure for handling potent chemical compounds is provided. This should be adapted to specific laboratory conditions and experimental designs.
3.1. Personal Protective Equipment (PPE)
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[8] For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[8] Contaminated gloves should be replaced immediately.[8] Consider double gloving.[8]
-
Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection : Wear a lab coat, and consider protective shoe covers.[8]
-
Respiratory Protection : If dust is generated, use a dust respirator.[8]
3.2. Handling
-
Avoid all personal contact, including inhalation of dust.[8]
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.[8] Use dry clean-up procedures like vacuuming with a HEPA-filtered vacuum or gently sweeping after dampening with water to prevent dust from becoming airborne.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as oxidizing agents, reducing agents, and water.[7]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately wash out with fresh running water.[8] Ensure complete irrigation by keeping eyelids apart and moving them.[8] Consult a physician.[7] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Flush skin and hair with running water and soap if available.[8] Consult a physician.[7] |
| Inhalation | Remove from the contaminated area to fresh air.[8] Lay the patient down and keep them warm and rested.[8] If not breathing, give artificial respiration.[7] Consult a physician.[7] |
| Ingestion | Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Consult a physician.[7] |
Accidental Release and Disposal
5.1. Spills
-
Minor Spills : Use dry clean-up procedures and avoid generating dust.[8] Vacuum or sweep up the material and place it in a suitable container for disposal.[8] A vacuum cleaner must be fitted with a HEPA filter.[8]
-
Major Spills : Clear the area of personnel and move upwind.[8] Alert emergency responders and inform them of the location and nature of the hazard.[8]
5.2. Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.[7]
-
A hierarchy of controls for waste is suggested: Reduction, Reuse, Recycling, and finally, Disposal if all other options are exhausted.[8]
Visualizations
Caption: General workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing chemical exposure risks.
References
- 1. veeprho.com [veeprho.com]
- 2. achemtek.com [achemtek.com]
- 3. This compound | C13H18ClF3N2O | CID 71312572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achemtek.com [achemtek.com]
- 5. Mabuterol D9 hydrochloride | LGC Standards [lgcstandards.com]
- 6. This compound hydrochloride - [witega.de]
- 7. hpc-standards.com [hpc-standards.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Solubility of Mabuterol-d9 in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Mabuterol-d9, a deuterated analog of the β2-adrenergic agonist, Mabuterol. Due to the limited availability of precise quantitative solubility data in public literature and supplier documentation, this document focuses on providing known qualitative solubility information and comprehensive experimental protocols for researchers to determine precise solubility values in their laboratories.
Overview of this compound
This compound is the deuterium-labeled version of Mabuterol, utilized as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry. Understanding its solubility in various organic solvents is critical for the preparation of stock solutions, formulation development, and ensuring accuracy in experimental assays.
Chemical Properties:
-
Molecular Formula: C₁₃H₉D₉ClF₃N₂O
-
Molecular Weight: Approximately 319.80 g/mol
Solubility Data
Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt
| Solvent | Compound Form | Solubility | Source |
| Chloroform | This compound Hydrochloride | Slightly Soluble | Supplier Data |
| Methanol | This compound Hydrochloride | Slightly Soluble | Supplier Data |
| Acetonitrile | This compound Hydrochloride | Soluble | Commercial Solution |
Note: The solubility of the free base form of this compound may differ from its hydrochloride salt.
General laboratory practice for compounds of this nature suggests that Dimethyl Sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions. To enhance solubility, warming the solution to approximately 37°C and using an ultrasonic bath can be effective.[1]
Experimental Protocols for Solubility Determination
To empower researchers to ascertain precise solubility values, this section details the standard methodologies for kinetic and thermodynamic solubility testing.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[2][3][4][5]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) and perform serial dilutions to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1-2.5%) to minimize its effect on solubility.[6][7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours), allowing for rapid precipitation of the compound.
-
Detection and Quantification: The amount of precipitate is measured to determine the solubility limit. Common detection methods include:
-
Nephelometry: Measures the light scattering caused by insoluble particles.
-
Direct UV/LC-MS Analysis: The plate is filtered to separate the solid from the dissolved compound. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing against a standard curve.[6][8]
-
Workflow for Kinetic Solubility Assay:
Caption: Workflow for determining the kinetic solubility of a compound.
Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of a compound and is considered the gold standard. It is often used in later-stage preclinical development.[3][9][10]
Methodology:
-
Sample Preparation: Add an excess amount of solid (powder) this compound to the selected organic solvent in a vial. This ensures that a saturated solution is formed.
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that the solution has reached equilibrium with the undissolved solid.
-
Phase Separation: After equilibration, the solution is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: The concentration of this compound in the clear, saturated supernatant is accurately measured, usually by a validated HPLC-UV or LC-MS/MS method against a calibration curve.
Workflow for Thermodynamic Solubility Assay:
Caption: Workflow for determining the thermodynamic solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily accessible sources, this guide provides the foundational knowledge for researchers. The qualitative data presented offers a starting point for solvent selection. Furthermore, the detailed experimental protocols for both kinetic and thermodynamic solubility assays equip drug development professionals with the necessary tools to determine precise solubility values tailored to their specific experimental conditions and formulation needs. It is recommended that researchers perform these assays in their own laboratories to generate the robust data required for their studies.
References
- 1. glpbio.com [glpbio.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
Navigating the Stability Landscape of Mabuterol-d9 Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical considerations for the storage and stability of Mabuterol-d9 solutions. While specific public data on the stability of this compound is limited, this document consolidates established principles of pharmaceutical stability testing, protocols for related β2-adrenergic agonists, and the known signaling pathways of Mabuterol to equip researchers with a robust framework for their investigations.
Storage and Handling of this compound
Proper storage is paramount to ensure the integrity and purity of this compound. Based on supplier recommendations and general best practices for deuterated compounds, the following conditions are advised:
-
Solid Form: this compound and its hydrochloride salt should be stored at 2-8°C.
-
Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted and stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
When preparing solutions, the choice of solvent is critical and should be based on the solubility of the specific salt form of this compound. For instance, some suppliers offer this compound hydrochloride as a solution in acetonitrile. To enhance solubility, gentle warming to 37°C and ultrasonication may be employed.
Quantitative Stability Data
Currently, there is a lack of publicly available quantitative stability data specifically for this compound. However, a study on the non-deuterated analogue, Mabuterol, indicated that standard solutions in methanol were stable for at least 9 months when stored in a refrigerator. This provides a preliminary indication of its general stability.
For rigorous drug development, it is essential to generate specific stability data for this compound under various conditions. The following table template is provided for researchers to systematically record their findings from long-term and accelerated stability studies.
| Storage Condition | Time Point | This compound Concentration (µg/mL) | % of Initial Concentration | Total Degradation Products (%) | Appearance of Solution |
| Long-Term Stability | |||||
| 2-8°C | Initial | 100 | 0 | Clear, colorless | |
| 3 Months | |||||
| 6 Months | |||||
| 9 Months | |||||
| 12 Months | |||||
| Accelerated Stability | |||||
| 25°C / 60% RH | Initial | 100 | 0 | Clear, colorless | |
| 1 Month | |||||
| 3 Months | |||||
| 6 Months | |||||
| 40°C / 75% RH | Initial | 100 | 0 | Clear, colorless | |
| 1 Month | |||||
| 3 Months | |||||
| 6 Months |
Experimental Protocols for Stability Assessment
The following are detailed, albeit generalized, protocols for conducting stability studies on this compound solutions, based on ICH guidelines and common practices for similar molecules.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC-UV or LC-MS/MS method.
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Column: Screen various C18 and C8 columns of different particle sizes and dimensions.
-
Mobile Phase A: Aqueous buffer (e.g., ammonium formate, phosphate buffer) at different pH values (e.g., 3, 5, 7).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile, methanol).
-
-
Gradient Optimization: Develop a gradient elution program to achieve optimal separation of the parent drug and all degradation products observed in the forced degradation studies.
-
Detector Wavelength Selection: Determine the optimal UV detection wavelength by scanning the UV spectra of this compound and its degradation products. A photodiode array (PDA) detector is recommended.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizing the Mechanism of Action: Signaling Pathway and Experimental Workflow
Mabuterol is a selective β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic signaling pathway. The following diagrams illustrate this pathway and a typical workflow for a stability study.
Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.
Caption: Workflow for a comprehensive stability study of this compound.
The Indispensable Role of Deuterium Labeling in Internal Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and bioanalytical research, the quest for precision and accuracy is paramount. Quantitative analysis, often performed using liquid chromatography-mass spectrometry (LC-MS), relies on the use of internal standards to correct for variability inherent in sample preparation and analysis. Among the various types of internal standards, deuterium-labeled compounds have emerged as a gold standard, offering a level of accuracy that is often unattainable with other methods. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations of using deuterium-labeled internal standards.
Core Principles: Why Deuterium?
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, contains an extra neutron, which increases its mass.[1] When hydrogen atoms in a drug molecule are strategically replaced with deuterium atoms, a deuterium-labeled internal standard (DIS) is created. This standard is chemically almost identical to the analyte of interest.[2] This near-identical chemical nature is the cornerstone of its effectiveness.
The fundamental principle behind using a DIS is that it will behave virtually identically to the unlabeled analyte throughout the entire analytical process—from extraction and sample cleanup to chromatographic separation and ionization in the mass spectrometer.[3] Any sample loss, degradation, or variation in instrument response that affects the analyte will also affect the DIS to the same extent. By adding a known amount of the DIS to each sample at the beginning of the workflow, the ratio of the analyte's signal to the DIS's signal can be used for accurate quantification, effectively normalizing for a wide range of experimental variations.[3]
The Analytical Workflow: A Corrective Mechanism
The use of a deuterium-labeled internal standard is a systematic approach to mitigate analytical variability. The following workflow illustrates how a DIS corrects for potential errors at each stage of the analysis.
References
Methodological & Application
Application Note: High-Throughput Quantification of β-Agonists Using Mabuterol-d9 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of β-adrenergic agonists in complex biological matrices. The use of Mabuterol-d9 as a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This document provides comprehensive experimental protocols, quantitative performance data, and visual representations of the underlying biological pathway and analytical workflow, intended for researchers, scientists, and professionals in drug development and food safety testing.
Introduction
Mabuterol is a β2-adrenergic receptor agonist that has been investigated for its bronchodilatory effects.[4][5][6][7] Due to the potential for off-label use as a growth promoter in livestock, sensitive and specific analytical methods are required for its detection and quantification in various biological samples.[8][9] Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis, as they exhibit similar chemical and physical properties to the analyte of interest, co-elute chromatographically, and correct for variations in sample preparation and instrument response.[1][2][3][10] this compound, a deuterated analog of Mabuterol, serves as an ideal internal standard for the accurate quantification of Mabuterol and other related β-agonists.[8] This application note presents a validated LC-MS/MS method employing this compound for high-throughput screening and quantification.
Signaling Pathway of β2-Adrenergic Receptor Agonists
Mabuterol, as a β2-adrenergic receptor agonist, exerts its effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a physiological response, such as smooth muscle relaxation in the bronchi.
Figure 1: β2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of β-agonists from animal tissue (muscle, liver). Modifications may be required for other matrices such as urine or feed.
Materials:
-
Homogenized tissue sample
-
This compound internal standard working solution (100 ng/mL in methanol)
-
0.05 M Ammonium acetate buffer (pH 5.2)
-
β-glucuronidase/arylsulfatase
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Weigh 5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with 100 µL of the 100 ng/mL this compound internal standard solution.
-
Add 10 mL of 0.05 M ammonium acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution and vortex for 1 minute.
-
Incubate the sample at 37°C for 16 hours (overnight) to ensure complete hydrolysis of conjugated metabolites.
-
Allow the sample to cool to room temperature.
-
Add 20 mL of acetonitrile, vortex vigorously for 2 minutes, and centrifuge at 4000 x g for 10 minutes.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from step 7 onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)
Liquid Chromatography Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Gas Flow | Optimized for specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Mabuterol | 311.1 | 237.1 (Quantifier) | 15 |
| 311.1 | 217.1 (Qualifier) | 25 |
| This compound | 320.1 | 238.1 | 15 |
Experimental Workflow
The overall experimental workflow, from sample receipt to data analysis, is depicted in the following diagram. This streamlined process ensures high-throughput and reliable results.
Figure 2: LC-MS/MS Experimental Workflow.
Quantitative Data and Performance
The method was validated for several performance characteristics, including linearity, recovery, precision, and limit of detection (LOD). The use of this compound as an internal standard provided excellent correction for matrix effects, leading to high data quality.
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | 0.05 µg/kg in tissue |
| Limit of Quantitation (LOQ) | 0.1 µg/kg in tissue |
| Recovery | 92% - 108% |
| Precision (RSD) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
Conclusion
The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a reliable and high-throughput solution for the quantification of Mabuterol and other β-agonists in complex biological matrices. The excellent linearity, recovery, and precision make this method suitable for both research and routine monitoring applications in fields such as food safety, animal health, and pharmaceutical analysis. The provided protocols and workflows can be readily adapted to specific laboratory needs, ensuring accurate and defensible analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Quantitative performance of internal standard platforms for absolute protein quantification using multiple reaction monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetdergikafkas.org [vetdergikafkas.org]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Mabuterol in Biological Matrices using Mabuterol-d9
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Mabuterol in biological matrices. The use of a stable isotope-labeled internal standard, Mabuterol-d9, ensures high accuracy and precision. The described protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters, making it suitable for researchers, scientists, and professionals in drug development and related fields.
Introduction
Mabuterol is a selective β2-adrenergic receptor agonist.[1] Its detection and quantification in biological samples are crucial for pharmacokinetic studies, drug monitoring, and in the context of anti-doping control. This document provides a comprehensive protocol for a highly selective and sensitive LC-MS/MS method for the determination of Mabuterol, employing its deuterated analog, this compound, as an internal standard to correct for matrix effects and variations in sample processing.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Mabuterol | [Image of Mabuterol structure] | C₁₃H₁₈ClF₃N₂O | 310.75[1] |
| This compound | [Image of this compound structure] | C₁₃H₉D₉ClF₃N₂O | 319.80[2][3] |
Experimental
Materials and Reagents
-
Mabuterol reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, 98% isotopic purity)[2]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mabuterol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Mabuterol stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 methanol:water mixture.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: To 1 mL of the biological sample (e.g., plasma), add 20 µL of the 100 ng/mL IS working solution and vortex. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV[5][6] |
| Source Temperature | 150°C[5][6] |
| Desolvation Temperature | 400°C[5][6] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Parameters
The following MRM transitions and optimized parameters should be used for the quantification and confirmation of Mabuterol and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Mabuterol (Quantifier) | 311.1 | 238.1 | 100 | 25 |
| Mabuterol (Qualifier) | 311.1 | 167.1 | 100 | 35 |
| This compound (Internal Standard) | 320.1 | 247.1 | 100 | 25 |
Results and Data Presentation
The method was validated for linearity, sensitivity, accuracy, and precision. The following table summarizes the key quantitative data.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical flow of the LC-MS/MS method development process.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and accurate tool for the quantification of Mabuterol in biological matrices. The use of a deuterated internal standard, this compound, ensures the robustness of the assay. This method is well-suited for applications in clinical and research settings where precise measurement of Mabuterol is required.
References
Application Note: Quantification of Mabuterol in Human Urine using Isotope Dilution LC-MS/MS with Mabuterol-d9
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Mabuterol in human urine samples. The method utilizes a simple and efficient sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution is employed with the use of Mabuterol-d9 as an internal standard to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, clinical research, and doping control analysis.
Introduction
Mabuterol is a selective β2 adrenergic receptor agonist that has been investigated for its bronchodilatory effects.[1] Accurate and reliable quantification of Mabuterol in biological matrices such as urine is crucial for understanding its pharmacokinetic profile and for monitoring its use. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of beta-agonists due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, compensates for matrix effects and variations in sample preparation and instrument response, leading to improved method performance.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Mabuterol from urine, followed by LC-MS/MS analysis. The method has been validated to demonstrate its suitability for the quantitative analysis of Mabuterol in a research setting.
Experimental
Materials and Reagents
-
Mabuterol hydrochloride (analytical standard)
-
This compound (internal standard)[3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1200 Infinity LC system or equivalent)
-
Tandem mass spectrometer (e.g., Agilent 6460 Triple Quadrupole LC/MS system or equivalent) with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of this compound internal standard solution (100 ng/mL in methanol). Vortex for 10 seconds. Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Mabuterol | 311.1 | 238.0 | 15 |
| This compound | 320.1 | 247.0 | 15 |
Results and Discussion
Method Validation
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Linearity: The method demonstrated excellent linearity over a concentration range of 0.1 to 50 ng/mL for Mabuterol in urine. The calibration curve, constructed by plotting the peak area ratio of Mabuterol to this compound against the concentration, yielded a correlation coefficient (r²) of >0.99.
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.05 ng/mL and 0.1 ng/mL, respectively, demonstrating the high sensitivity of the method.
Accuracy and Precision: The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.5 | 98.5 | 4.2 |
| Medium | 5.0 | 101.2 | 3.1 |
| High | 40.0 | 99.8 | 2.5 |
The results indicate that the method is both accurate and precise for the quantification of Mabuterol in urine.
Visualizations
Caption: Experimental workflow for Mabuterol quantification.
References
Application Note: Determination of Mabuterol in Tissue Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive bioanalytical method for the quantification of Mabuterol in various tissue samples. The described protocol utilizes a robust sample preparation procedure involving tissue homogenization followed by solid-phase extraction (SPE) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive assay for pharmacokinetic studies, residue analysis, or other bioanalytical applications involving Mabuterol in tissue matrices.
Introduction
Mabuterol is a selective β2-adrenergic agonist that has been investigated for its bronchodilator properties. The illegal use of Mabuterol as a growth promoter in livestock necessitates sensitive and specific analytical methods for its detection in animal tissues to ensure food safety.[1][2] Furthermore, understanding the tissue distribution and pharmacokinetics of Mabuterol is crucial in drug development and toxicological studies.[3] This application note provides a detailed protocol for the extraction and quantification of Mabuterol in tissue samples using LC-MS/MS, a technique widely adopted for its high sensitivity and specificity in bioanalysis.[1][4]
Experimental Workflow
Figure 1. A generalized workflow for the bioanalytical method of Mabuterol in tissue samples.
Materials and Reagents
-
Mabuterol analytical standard
-
Internal Standard (IS), e.g., Clenbuterol-d9
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Ammonia solution
-
Water, deionized or Milli-Q
-
Sodium acetate
-
β-glucuronidase
-
Perchloric acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Tissue homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of Mabuterol in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., Clenbuterol-d9) at an appropriate concentration in methanol.
-
Calibration Standards and QCs: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Tissue Sample Preparation
A general procedure for tissue sample preparation is as follows, which may require optimization based on the specific tissue matrix.
-
Homogenization: Weigh approximately 1-2 g of the tissue sample and homogenize it with 5-10 mL of a suitable buffer (e.g., 0.2 M sodium acetate, pH 5.2) until a uniform consistency is achieved.[2]
-
Enzymatic Hydrolysis (Optional): To cleave potential glucuronide conjugates, add β-glucuronidase (e.g., 250 µL of 1000 U/mL) to the homogenate. Vortex and incubate at 37°C for several hours (e.g., 16 hours).[2]
-
Protein Precipitation: Add an equal volume of cold acetonitrile or a strong acid like perchloric acid to the homogenate to precipitate proteins.[5] Vortex vigorously.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g for 10 minutes) at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for the subsequent solid-phase extraction.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by deionized water.
-
Loading: Load the collected supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water and then with a low percentage of methanol in water to remove interferences.
-
Elution: Elute the analyte of interest using a small volume of an appropriate solvent. For example, 5 mL of 5% ammonia solution in methanol can be used.[2]
Final Sample Preparation and Analysis
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 1 mL) of the mobile phase.[2]
-
Filtration/Centrifugation: Filter the reconstituted sample through a 0.22 µm syringe filter or centrifuge to remove any particulate matter before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mabuterol | [Insert Value] | [Insert Value] | [Insert Value] |
| [Insert Value] | [Insert Value] | [Insert Value] | |
| IS | [Insert Value] | [Insert Value] | [Insert Value] |
(Note: Specific m/z values for precursor and product ions and optimal collision energies should be determined by direct infusion of the analytical standard on the specific mass spectrometer being used.)
Method Validation Parameters
A summary of typical acceptance criteria for method validation is provided below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the quantification of the analyte. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Quantitative Data Summary
The following tables represent example data that should be generated during method validation.
Table 1: Calibration Curve for Mabuterol in Tissue
| Concentration (ng/g) | Peak Area Ratio (Analyte/IS) |
| 0.1 | [Insert Data] |
| 0.2 | [Insert Data] |
| 0.5 | [Insert Data] |
| 1.0 | [Insert Data] |
| 5.0 | [Insert Data] |
| 10.0 | [Insert Data] |
| 25.0 | [Insert Data] |
| 50.0 | [Insert Data] |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/g) | Mean Measured Conc. (ng/g) (n=5) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 0.1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Low QC | 0.3 | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | 5.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | 40.0 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low QC | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Mabuterol in tissue samples. The detailed protocol for sample preparation and analysis, along with the outlined validation parameters, offers a solid foundation for researchers to implement this method in their laboratories. Proper method validation is essential to ensure the reliability and accuracy of the results obtained.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Pharmacokinetic studies of mabuterol, a new selective beta 2-stimulant. I: Studies on the absorption, distribution and excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A LC-MS/MS method for determination of clenbuterol enantiomers in animal tissues and its application to the enantioselective distribution in Bama mini-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Mabuterol and Mabuterol-d9 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mabuterol is a beta-2 adrenergic receptor agonist that has been investigated for its bronchodilator properties. Accurate and sensitive quantification of Mabuterol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the determination of Mabuterol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2] To ensure accuracy and precision, a stable isotope-labeled internal standard, Mabuterol-d9, is employed.[3] This method is suitable for the analysis of Mabuterol in plasma, urine, and tissue samples.
Principle
This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity.[4] Samples are first subjected to a sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. The extracted analytes are then separated using reverse-phase liquid chromatography and introduced into the mass spectrometer via an electrospray ionization (ESI) source. The mass spectrometer is programmed to specifically detect the precursor to product ion transitions for Mabuterol and its deuterated internal standard, this compound.
Materials and Reagents
-
Mabuterol hydrochloride (analytical standard)
-
This compound (internal standard)[3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Human plasma (or other relevant biological matrix)
-
Standard laboratory glassware and equipment (pipettes, vials, centrifuge)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mabuterol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Mabuterol by serially diluting the primary stock solution with a 50:50 methanol/water mixture. These will be used to create the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction - SPE)
The following is a general SPE protocol that may require optimization depending on the specific matrix and SPE cartridge used.
-
Sample Pre-treatment: To 500 µL of plasma sample, add 50 µL of the this compound internal standard working solution (100 ng/mL) and vortex to mix. Add 1 mL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes from the cartridge with 2 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
| Time (min) | % B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Data Presentation: Mass Spectrometry Parameters
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for Mabuterol and this compound. It is important to note that the collision energy is an instrument-dependent parameter and should be optimized for the specific mass spectrometer being used. A general procedure for collision energy optimization is provided below the table.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| Mabuterol | 311.2 | 254.2 (Quantifier) | 15 - 25 |
| 311.2 | 236.2 (Qualifier) | 20 - 30 | |
| This compound | 320.2 | 254.2 | 15 - 25 |
Collision Energy Optimization Protocol:
-
Prepare a working solution of Mabuterol (e.g., 100 ng/mL) in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the precursor ion for Mabuterol (m/z 311.2).
-
Perform a product ion scan to identify the major fragment ions.
-
Select the most abundant and specific product ions for MRM analysis.
-
For each precursor > product ion transition, acquire data while ramping the collision energy over a range (e.g., 5 to 40 eV).
-
Plot the product ion intensity as a function of collision energy to determine the optimal value that yields the highest signal intensity.
-
Repeat this process for this compound.
Visualizations
Caption: Overall analytical workflow for the quantification of Mabuterol.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Chromatographic Separation and Quantification of Mabuterol in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mabuterol is a beta-2 adrenergic agonist with bronchodilator properties. Due to its potential for misuse as a growth-promoting agent in livestock and as a performance-enhancing substance, sensitive and specific analytical methods are required for its detection in biological matrices.[1] The analysis of Mabuterol in complex matrices like urine is challenging due to the presence of numerous endogenous compounds that can interfere with its detection, leading to inaccurate quantification or false-positive results.
This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective separation and quantification of Mabuterol from endogenous interferences in urine samples. The protocol incorporates enzymatic hydrolysis to analyze both free and conjugated forms of the analyte, followed by Solid Phase Extraction (SPE) for sample clean-up and concentration. Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.
Principle of the Method
The method employs a multi-stage process to isolate and quantify Mabuterol while minimizing matrix effects.
-
Enzymatic Hydrolysis : Urine samples are treated with β-glucuronidase to cleave glucuronide conjugates, converting conjugated Mabuterol into its free form for comprehensive analysis.[1][2]
-
Sample Clean-up : A Solid Phase Extraction (SPE) procedure is used to remove salts, proteins, and other polar endogenous interferences. The analyte of interest is retained on a solid sorbent while impurities are washed away. A selective elution step then recovers the purified Mabuterol.
-
Chromatographic Separation : The cleaned extract is injected into a reverse-phase C18 HPLC column. A gradient elution program effectively separates Mabuterol from any remaining matrix components based on its physicochemical properties.
-
Selective Detection : A tandem mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode provides highly specific detection.[3] A specific precursor ion for Mabuterol is selected and fragmented, and two resulting unique product ions are monitored. This dual-transition monitoring confirms the identity of the analyte and ensures accurate quantification, free from interference.[3][4]
Experimental Protocols
Materials and Reagents
-
Mabuterol analytical standard
-
Mabuterol-d9 (or other suitable stable isotope-labeled internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
Deionized Water (18 MΩ·cm)
-
β-glucuronidase enzyme solution
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode)
-
Blank bovine or human urine for calibration standards
Sample Preparation Protocol (Enzymatic Hydrolysis & SPE)
This protocol is adapted from validated methods for beta-agonist analysis in urine.[1][5]
-
Sample Aliquoting : Pipette 5-10 mL of urine into a centrifuge tube.
-
Internal Standard Spiking : Add the internal standard (e.g., this compound) to all samples, calibrators, and quality controls.
-
Hydrolysis : Add 1 mL of ammonium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase. Vortex briefly.
-
Incubation : Incubate the samples in a water bath at 37°C for 16 hours (or overnight) to ensure complete hydrolysis.[6]
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.[7]
-
Sample Loading : Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water to remove polar interferences.[7]
-
Drying : Dry the SPE cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elution : Elute Mabuterol from the cartridge using 5 mL of methanol containing 2% ammonia or 10% acetic acid in methanol.[1][8]
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial.
Liquid Chromatography Conditions
-
Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[5]
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Methanol with 0.1% Formic Acid
-
Flow Rate : 0.8 mL/min[5]
-
Column Temperature : 40°C[5]
-
Injection Volume : 10 µL
-
Gradient Program : A typical gradient would start with high aqueous phase, ramping up the organic phase to elute Mabuterol.
Mass Spectrometry Detection
-
Instrument : Tandem Quadrupole Mass Spectrometer
-
Ionization Mode : Electrospray Ionization, Positive (ESI+)[5]
-
Capillary Voltage : 3.0 kV[5]
-
Source Temperature : 150°C[5]
-
Desolvation Temperature : 400°C[5]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative data and instrument parameters are summarized below. The MRM transitions are critical for selective detection, while the performance characteristics demonstrate the method's reliability.
Table 1: LC-MS/MS Parameters for Mabuterol Detection [5]
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (V) | Product Ion (Qualifier) (m/z) | Collision Energy (V) | Cone Voltage (V) |
|---|
| Mabuterol | 313.1 | 239.1 | 20 | 257.1 | 15 | 30 |
Table 2: Method Performance Characteristics for Mabuterol in Urine
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Recovery | 98.37% - 103.93% | Bovine Urine | [5] |
| Recovery | > 75% | Bovine Urine | [8] |
| Decision Limit (CCα) | 0.646 ng/mL | Bovine Urine | [5] |
| Detection Capability (CCβ) | 0.739 ng/mL | Bovine Urine | [5] |
| Decision Limit (CCα) | 0.51 ng/mL | Bovine Urine | [9] |
| Detection Capability (CCβ) | 0.71 ng/mL | Bovine Urine |[9] |
Strategy for Mitigating Endogenous Interferences
A multi-layered approach is essential for successfully separating Mabuterol from endogenous compounds.
-
Selective Sample Preparation : The SPE cleanup is the first and most critical barrier. It removes a significant portion of interfering compounds like salts, urea, and pigments. The wash step is optimized to remove compounds that are less strongly retained than Mabuterol, while the elution solvent is chosen to selectively recover the target analyte.
-
High-Efficiency Chromatographic Separation : The use of a C18 column with a tailored gradient elution profile ensures that Mabuterol is chromatographically resolved from many other compounds that may have survived the SPE cleanup. This temporal separation prevents co-eluting species from entering the mass spectrometer at the same time, reducing ion suppression and potential isobaric interferences.
-
High-Specificity Mass Spectrometric Detection : This is the final and most powerful tool for eliminating interferences. By using MRM, only ions with a specific precursor mass (Mabuterol's molecular ion) are allowed to enter the collision cell. Only specific, characteristic product ions resulting from the fragmentation of that precursor are monitored. The simultaneous detection of two of these transitions at a consistent ratio provides an extremely high degree of confidence that the signal originates from Mabuterol and not from an interfering background compound.[3]
Visualizations
Caption: Experimental workflow for Mabuterol analysis.
Caption: Strategy for mitigating endogenous interferences.
References
- 1. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of eight β-adrenergic agonists in human urine by an isotope dilution-online clean-up system coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forensicrti.org [forensicrti.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. vetdergikafkas.org [vetdergikafkas.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Multi-residue analysis for beta-agonists in urine and liver samples using mixed phase columns with determination by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting poor peak shape in Mabuterol-d9 LC-MS analysis
Welcome to the technical support center for troubleshooting poor peak shape in your Mabuterol-d9 LC-MS analysis. This guide provides answers to frequently asked questions and detailed troubleshooting steps to help you identify and resolve common chromatographic issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common peak shape abnormalities: Tailing, Fronting, Splitting, and Broadening.
Peak Tailing
Q1: What causes the peak for my basic compound, this compound, to show significant tailing?
A1: Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase LC-MS and is often chemical in nature.[1][2] The primary causes include:
-
Secondary Silanol Interactions: this compound contains an amine group, which can become positively charged. This positive charge can interact with negatively charged residual silanol groups on the surface of silica-based columns.[2][3][4] This secondary interaction mechanism delays the elution of a portion of the analyte molecules, resulting in a "tail".
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to strong interactions between the basic analyte and the stationary phase.[1][2] For basic analytes, a mobile phase pH that is too close to the analyte's pKa can result in multiple ionization states, contributing to poor peak shape.[5]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[4]
-
Metal Surface Interactions: Certain analytes can interact with stainless-steel components of the LC system, such as tubing or frits, leading to chelation or adsorption that causes tailing.[4]
Q2: How can I systematically troubleshoot and resolve peak tailing for this compound?
A2: To resolve peak tailing, follow these steps:
-
Modify the Mobile Phase: This is often the most effective solution for tailing of basic compounds.[3]
-
Lower the pH: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. This ensures the analyte is fully ionized and minimizes interactions with silanols.[2][5]
-
Add a Buffer: Incorporate a buffer, such as ammonium formate or ammonium acetate (typically 5-10 mM), into your mobile phases.[1][3] The positive ions from the buffer salt will compete with your analyte for interaction with the negative silanol sites, improving peak shape.[3] Remember to add the buffer to both your aqueous and organic mobile phase components for gradient analyses.[3]
-
-
Check for Column Issues:
-
Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample matrix.[1][6]
-
Flush the Column: If you suspect contamination, flush the column according to the manufacturer's instructions.[6][7]
-
Replace the Column: Columns are consumables and degrade over time. If the above steps fail, replacing the column is a reliable solution.[1][7]
-
-
Use an End-Capped Column: Select a modern, high-purity, end-capped column. End-capping treats the silica surface to reduce the number of accessible silanol groups, which is highly effective for improving the peak shape of basic compounds.[2]
Peak Fronting
Q1: My this compound peak is fronting. What are the likely causes?
A1: Peak fronting is less common than tailing but can indicate significant issues.[1][8] The most common causes are:
-
Column Overload: Injecting too much sample, either by volume or concentration, can saturate the stationary phase, causing some analyte molecules to travel through the column faster, resulting in a fronting peak.[9][10]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can cause the peak to front.[9][11] This effect is most pronounced for early-eluting peaks.[9]
-
Column Degradation: A physical change in the column, such as the creation of a void or channel in the packing material, can lead to fronting.[8][10][12] This can be caused by operating the column under aggressive pH or temperature conditions.[1]
Q2: What steps should I take to eliminate peak fronting?
A2: Use the following troubleshooting sequence:
-
Reduce Sample Load: Dilute your sample or inject a smaller volume.[9][10] If the peak shape improves, the issue was column overload.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[9] If this is not feasible due to solubility issues, use the weakest solvent possible that still adequately dissolves the sample.[5]
-
Inspect and Replace the Column: If reducing the sample load and adjusting the solvent do not work, the problem is likely physical damage to the column.[8] Replace the column and ensure the new column is operated within the manufacturer's recommended pH and temperature ranges.[1][10]
Split Peaks
Q1: What is causing my this compound peak to split into two or have a significant shoulder?
A1: Split peaks can arise from several physical or chemical issues in the LC system.[13][14]
-
Physical Problems (Affecting All Peaks): If all peaks in your chromatogram are split, the problem likely occurs before the separation begins.[1][12]
-
Partially Blocked Inlet Frit: Debris from samples or system wear can clog the column's inlet frit, distorting the sample band as it enters the column.[1][10][13]
-
Column Void: A void or channel at the head of the column packing material can cause the sample to travel along different paths, resulting in a split peak.[13][14]
-
Injector or Tubing Issues: A scratched injector rotor or dead volume in tubing connections can also cause peak splitting.[7][15]
-
-
Chemical/Method Problems (Affecting Specific Peaks): If only the this compound peak (or a few peaks) are split, the cause is more likely chemical.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause the analyte to precipitate or band improperly on the column.[5][6][10]
-
Co-elution: The split peak may actually be two different compounds eluting very close together.[12][14] This could be an interference from the sample matrix.[5]
-
Q2: How can I diagnose and fix split peaks in my analysis?
A2:
-
Determine the Scope: First, check if all peaks are splitting or just one.
-
If all peaks are split: The issue is likely a physical blockage or void. Try back-flushing the column (if the manufacturer allows it).[7][13] If that doesn't work, replace the inlet frit or the entire column.[13] Also, check all tubing and fittings for proper connections to eliminate dead volume.[7]
-
If only the this compound peak is split: The issue is likely chemical.
-
-
Address Chemical Issues:
-
Adjust Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.[5]
-
Check for Co-elution: Inject a blank matrix sample to see if an interfering peak is present at the same retention time.[5] If so, you will need to improve the chromatographic separation by modifying the gradient, mobile phase, or column chemistry.
-
Reduce Injection Mass: As a diagnostic step, inject a much smaller amount of the sample. If the split peak resolves into two distinct peaks, it confirms a co-elution issue.[12][13]
-
Visual Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and resolving common peak shape problems.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. perkinelmer.com [perkinelmer.com]
- 10. acdlabs.com [acdlabs.com]
- 11. phenomenex.blog [phenomenex.blog]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. bio-works.com [bio-works.com]
- 15. halocolumns.com [halocolumns.com]
Navigating Isotopic Cross-Contribution Between Mabuterol and Mabuterol-d9: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isotopic cross-contribution when quantifying Mabuterol using its deuterated internal standard, Mabuterol-d9, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Understanding the Challenge: Isotopic Overlap
In quantitative bioanalysis, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is employed to ensure accuracy and precision by compensating for variations during sample preparation and analysis. However, isotopic cross-contribution, where the signal from the unlabeled analyte (Mabuterol) interferes with the signal of the SIL-IS, can compromise the integrity of the results. This interference primarily arises from the natural abundance of isotopes in the analyte molecule, particularly from elements like chlorine.
Mabuterol contains one chlorine atom, which has two stable isotopes: ³⁵Cl (approximately 75.8% natural abundance) and ³⁷Cl (approximately 24.2% natural abundance). This results in a significant M+2 peak for Mabuterol, which can potentially overlap with the signal of the deuterated internal standard, this compound, leading to inaccuracies in quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Mabuterol and this compound analysis?
A1: Isotopic cross-contribution refers to the interference of isotopic variants of the analyte (Mabuterol) with the mass spectrometric signal of its deuterated internal standard (this compound). Due to the natural abundance of isotopes (primarily ¹³C and ³⁷Cl), the analyte produces ions at higher mass-to-charge ratios (m/z), such as M+1 and M+2. If the m/z of the internal standard is not sufficiently separated from these analyte isotope peaks, the instrument may erroneously measure a portion of the analyte's signal as the internal standard's signal. This leads to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.
Q2: How can I determine if I have an isotopic cross-contribution issue in my assay?
A2: You can assess for isotopic cross-contribution by performing the following experiment:
-
Prepare a series of high-concentration solutions of unlabeled Mabuterol (analyte) without any this compound (internal standard).
-
Analyze these solutions using your LC-MS/MS method, monitoring the MRM transition for this compound.
-
If you detect a signal in the this compound channel that increases proportionally with the concentration of Mabuterol, it confirms the presence of isotopic cross-contribution.
Q3: What are the primary causes of isotopic cross-contribution between Mabuterol and this compound?
A3: The primary causes are:
-
Natural Isotopic Abundance: The presence of naturally occurring heavier isotopes in the Mabuterol molecule, particularly the ³⁷Cl isotope, creates an M+2 peak that can interfere with the this compound signal.
-
Insufficient Mass Difference: While this compound has a nominal mass difference of 9 Da from Mabuterol, the specific isotopic distribution of Mabuterol can still result in overlapping signals.
-
Inadequate Chromatographic Separation: If Mabuterol and this compound are not well-separated chromatographically, the potential for signal overlap increases.
-
Choice of MRM Transitions: Selecting precursor or product ions that are not unique to each compound can exacerbate the issue.
Troubleshooting Guide
This section provides a step-by-step approach to identifying, evaluating, and mitigating isotopic cross-contribution.
Step 1: Characterization of Mabuterol and this compound
A crucial first step is to understand the mass spectral properties of both the analyte and the internal standard.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Mabuterol | C₁₃H₁₈ClF₃N₂O | 310.1060 |
| This compound | C₁₃H₉D₉ClF₃N₂O | 319.1625 |
The natural isotopic distribution of chlorine is a key factor:
| Isotope | Natural Abundance (%) |
| ³⁵Cl | ~75.8% |
| ³⁷Cl | ~24.2% |
This means that for every 100 molecules of Mabuterol, approximately 24 will contain a ³⁷Cl isotope, resulting in a significant peak at M+2.
Step 2: Experimental Workflow for Assessing Cross-Contribution
The following workflow can be used to systematically evaluate the extent of isotopic cross-contribution.
Caption: Workflow to assess isotopic cross-contribution.
Step 3: Protocol for Determining and Correcting for Isotopic Cross-Contribution
Objective: To quantify the percentage of signal from a high-concentration analyte solution that is detected in the internal standard's MRM transition and apply a correction factor if necessary.
Materials:
-
Mabuterol reference standard
-
This compound reference standard
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample preparation
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Mabuterol at a high concentration (e.g., 10 µg/mL).
-
Prepare a stock solution of this compound at the concentration used in your analytical method.
-
From the Mabuterol stock, prepare a dilution that is representative of the upper limit of quantitation (ULOQ) in your assay.
-
-
LC-MS/MS Analysis:
-
Inject the ULOQ Mabuterol solution (without internal standard) and acquire data, monitoring both the Mabuterol and this compound MRM transitions.
-
Inject the this compound solution (at the working concentration) and acquire data, monitoring both MRM transitions.
-
-
Data Analysis and Calculation:
-
Measure the peak area of the signal observed in the this compound MRM transition from the injection of the ULOQ Mabuterol solution. Let's call this Area_cross_contribution.
-
Measure the peak area of the this compound from the injection of the this compound working solution. Let's call this Area_IS.
-
Calculate the percentage of cross-contribution: % Contribution = (Area_cross_contribution / Area_IS_at_ULOQ_equivalent) * 100 Note: Area_IS_at_ULOQ_equivalent is the theoretical area of the IS if it were at the same concentration as the ULOQ analyte. A more practical approach is to calculate the contribution of the analyte signal to the IS signal at the ULOQ. % Contribution = (Peak Area in IS channel for ULOQ Analyte / Peak Area in IS channel for IS working solution) * 100
-
-
Correction (if necessary):
-
If the cross-contribution is significant (e.g., >1-2% of the internal standard response at the lower limit of quantitation), a correction may be needed.
-
The measured peak area of the internal standard in each sample can be corrected by subtracting the calculated contribution from the analyte: Corrected_IS_Area = Measured_IS_Area - (Analyte_Area * Contribution_Factor) where the Contribution_Factor is determined from your experiment.
-
Step 4: Mitigation Strategies
If significant cross-contribution is observed, consider the following mitigation strategies.
Caption: Strategies to mitigate isotopic cross-contribution.
Detailed Mitigation Strategies:
-
Optimize MRM Transitions: This is the most effective strategy.
-
Precursor Ion Selection: Ensure the selected precursor ion for this compound is not significantly interfered with by the isotopic peaks of Mabuterol.
-
Product Ion Selection: Perform a product ion scan for both Mabuterol and this compound to identify unique, high-intensity fragment ions. The goal is to find a product ion for this compound that is not present or is of very low intensity in the fragmentation spectrum of Mabuterol. The fragmentation of the tert-butyl group is a likely pathway that could yield distinct fragments.
-
-
Improve Chromatographic Separation: While both compounds are expected to co-elute, slight differences in retention time can sometimes be achieved, which can help in resolving the signals.
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can reduce the relative impact of the cross-contribution, especially at the lower end of the calibration curve. However, this may not be a cost-effective solution and could lead to detector saturation.
-
Apply a Mathematical Correction: As a last resort, if the cross-contribution is consistent and well-characterized, a mathematical correction can be applied to the data during processing.
By following these guidelines, researchers can effectively identify, quantify, and mitigate the effects of isotopic cross-contribution, ensuring the accuracy and reliability of their quantitative analyses of Mabuterol.
Technical Support Center: Optimizing MS/MS Transitions for Mabuterol-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) transitions for Mabuterol-d9 to achieve higher sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
A1: this compound has a monoisotopic mass of approximately 319.16 g/mol .[1] In positive electrospray ionization mode, it readily forms a protonated molecule, [M+H]⁺. Therefore, the expected precursor ion to target in the first quadrupole (Q1) is m/z 320.2.
Q2: What are the most common fragmentation pathways for this compound, and what are the recommended product ions to monitor?
A2: The fragmentation of this compound is expected to be similar to its non-deuterated analog. Key fragmentation occurs at the C-C bond alpha to the hydroxyl group and through the loss of the deuterated tert-butyl group. Based on these pathways, two robust product ions are proposed for Multiple Reaction Monitoring (MRM):
-
m/z 256.1: This ion corresponds to the neutral loss of isobutene-d8 (C₄D₈) from the precursor ion. This is a common and often abundant fragment for molecules containing a tert-butyl group.
-
m/z 124.2: This product ion represents the deuterated side chain containing the amine group after cleavage at the benzylic position.
These transitions provide a good balance of specificity and sensitivity for the detection of this compound.
Q3: Why is collision energy optimization important for this compound analysis?
A3: Collision energy (CE) is a critical parameter that directly influences the abundance of product ions. Each precursor-to-product ion transition has an optimal CE at which fragmentation is most efficient, leading to the highest signal intensity. Using a generic or unoptimized CE value can result in significantly lower sensitivity. Optimizing the CE for each specific transition of this compound is crucial for achieving the lowest limits of detection and quantification.
Q4: Can I use the same MS/MS transitions for other deuterated analogs of Mabuterol?
A4: No, the m/z of the precursor and product ions are specific to the number and location of deuterium atoms. If you are using a different deuterated analog (e.g., Mabuterol-d3, -d6), you will need to determine the correct precursor ion mass and predict the corresponding product ion masses based on the specific labeling pattern. The optimization protocol, however, would remain the same.
Proposed MS/MS Transitions for this compound
The following table summarizes the recommended precursor and product ions for developing a high-sensitivity MRM method for this compound.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
| This compound | 320.2 | 256.1 | 124.2 | ESI+ |
Experimental Protocol: Optimizing Collision Energy
This protocol outlines the steps for optimizing the collision energy for the proposed this compound MRM transitions using direct infusion.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 100 ng/mL.
2. Mass Spectrometer Setup:
-
Set up the mass spectrometer in positive electrospray ionization mode (ESI+).
-
Infuse the 100 ng/mL this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ion source parameters (e.g., spray voltage, source temperature, gas flows) to obtain a stable and maximal signal for the precursor ion (m/z 320.2).
3. Collision Energy Ramp Experiment:
-
Create an MS/MS method selecting the precursor ion m/z 320.2.
-
Set up a collision energy ramp experiment for each product ion (m/z 256.1 and m/z 124.2).
-
Define a range of collision energies to be tested. A typical starting range is from 5 eV to 50 eV in steps of 2-3 eV.
-
Acquire data while infusing the sample, monitoring the intensity of each product ion across the defined collision energy range.
4. Data Analysis and Optimal CE Determination:
-
Plot the intensity of each product ion as a function of the collision energy.
-
The collision energy that yields the highest intensity for a specific product ion is considered the optimal CE for that transition.
-
The following table shows a hypothetical result for such an optimization experiment.
| Collision Energy (eV) | Intensity (counts) for m/z 256.1 | Intensity (counts) for m/z 124.2 |
| 10 | 150,000 | 80,000 |
| 15 | 350,000 | 180,000 |
| 20 | 550,000 | 250,000 |
| 25 | 480,000 | 320,000 |
| 30 | 320,000 | 290,000 |
| 35 | 180,000 | 210,000 |
| 40 | 90,000 | 120,000 |
From this hypothetical data, the optimal collision energy for the transition 320.2 -> 256.1 is 20 eV , and for 320.2 -> 124.2 is 25 eV .
5. Final Method:
-
Create the final MRM method using the optimized collision energies for each transition.
Experimental Workflow Diagram
Caption: Workflow for optimizing MS/MS transitions for this compound.
Troubleshooting Guide
Issue: Low or no signal for the precursor ion (m/z 320.2).
-
Possible Cause: Incorrect mass spectrometer settings or sample preparation issue.
-
Solution:
-
Verify Mass Calibration: Ensure the mass spectrometer is properly calibrated.
-
Check Ion Source Parameters: Re-optimize spray voltage, gas flows, and temperature.
-
Confirm Sample Integrity: Prepare a fresh dilution of your this compound standard.
-
Check Infusion Line: Ensure there are no clogs or leaks in the infusion line.
-
Issue: Low intensity of product ions during CE optimization.
-
Possible Cause: The selected CE range might be too high or too low, or the precursor ion signal is weak.
-
Solution:
-
Expand CE Range: Widen the collision energy ramp (e.g., 5 to 70 eV) to ensure you are covering the optimal range.
-
Increase Analyte Concentration: If the precursor signal is weak, try infusing a more concentrated solution (e.g., 200-500 ng/mL) for the optimization process.
-
Check Collision Gas: Ensure the collision gas (e.g., argon) is turned on and at the correct pressure.
-
Issue: High background noise or interfering peaks.
-
Possible Cause: Contaminated solvent, dirty ion source, or matrix effects (if analyzing a complex sample).
-
Solution:
-
Use High-Purity Solvents: Prepare fresh mobile phases using LC-MS grade solvents.
-
Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source optics.
-
Check for Contamination: Infuse a blank solvent to check for background contamination.
-
Improve Sample Cleanup: If analyzing biological samples, consider a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
-
Issue: Inconsistent or irreproducible results.
-
Possible Cause: Unstable spray in the ion source or fluctuations in the infusion flow rate.
-
Solution:
-
Stabilize the Spray: Ensure the electrospray is stable by visually inspecting the spray needle and adjusting source parameters.
-
Check Syringe Pump: Verify that the syringe pump is delivering a constant and pulse-free flow.
-
Allow for Equilibration: Ensure the system has had sufficient time to equilibrate after any changes in parameters or solutions.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting this compound MS/MS optimization.
References
Technical Support Center: Stability of Mabuterol-d9 in Processed Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mabuterol-d9 in processed biological samples.
FAQs: Stability of this compound
Q1: What are the primary stability concerns for this compound as a deuterated internal standard?
A1: The primary stability concerns for this compound, like many deuterated internal standards, revolve around the potential for deuterium-hydrogen (D-H) exchange. This can occur under certain pH and temperature conditions, leading to a decrease in the isotopic purity of the internal standard and potentially compromising the accuracy of quantitative analyses.[1] Other concerns include chromatographic retention time shifts relative to the non-labeled analyte and different extraction recoveries, which can be influenced by the deuterium isotope effect.[2]
Q2: What are the recommended storage conditions for processed biological samples containing this compound?
A2: For long-term stability, it is recommended to store processed biological samples (e.g., plasma, urine, tissue homogenates) at ultra-low temperatures, such as -70°C or colder.[3][4] For short-term storage during sample processing (bench-top stability), samples should be kept on ice or at refrigerated temperatures (2-8°C) to minimize potential degradation or D-H exchange. The stability of analytes in biological matrices is a critical aspect of bioanalytical method validation.[5]
Q3: How many freeze-thaw cycles can samples containing this compound typically withstand?
A3: The stability of an analyte through repeated freeze-thaw cycles should be experimentally determined. Generally, for many small molecules, stability is demonstrated for at least three freeze-thaw cycles.[6][7] However, the specific stability of this compound may vary depending on the biological matrix and the processing method. It is crucial to perform a freeze-thaw stability study during method validation.
Q4: Can the pH of the processed sample affect the stability of this compound?
A4: Yes, the pH of the sample can significantly influence the stability of deuterated compounds. Both acidic and basic conditions can potentially catalyze deuterium exchange.[1] Therefore, it is important to control and maintain a consistent pH throughout the sample preparation and analysis process. The rate of exchange is dependent on the specific molecule and the pH of the solvent.[1]
Q5: What are matrix effects and how can they impact the analysis of this compound?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[8][9] These effects can lead to either ion suppression or enhancement, affecting the accuracy and precision of the quantification of this compound. It is essential to evaluate matrix effects during method development and validation, often by comparing the response of the analyte in the matrix to its response in a neat solution.[9] Using a stable isotope-labeled internal standard like this compound is intended to compensate for matrix effects, but differences in retention time or co-eluting interferences can still pose a challenge.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in processed biological samples.
Issue 1: Variability in Internal Standard Response
-
Symptom: Inconsistent peak areas or response for this compound across a batch of samples.
-
Potential Causes & Solutions:
-
Inconsistent Sample Processing: Ensure uniform sample handling, extraction, and reconstitution steps for all samples. Automation can help minimize variability.
-
Matrix Effects: Significant variations in the composition of the biological matrix between samples can lead to differing degrees of ion suppression or enhancement.[11] Evaluate matrix effects from different sources (lots) of the biological matrix.
-
Degradation: this compound may be degrading during sample processing or in the autosampler. Assess bench-top and autosampler stability.
-
Inaccurate Pipetting: Verify the accuracy and precision of pipettes used for adding the internal standard.
-
Issue 2: Poor Peak Shape or Splitting for this compound
-
Symptom: Tailing, fronting, or split peaks for the this compound chromatogram.
-
Potential Causes & Solutions:
-
Chromatographic Conditions: Optimize the mobile phase composition, pH, and gradient to improve peak shape.
-
Column Contamination: Flush the column with a strong solvent or consider replacing it if performance degrades.
-
Injection Solvent Mismatch: Ensure the injection solvent is compatible with the initial mobile phase conditions. A stronger injection solvent can cause peak distortion.
-
Injector Issues: Check for blockages or leaks in the injector port and sample loop.
-
Issue 3: Suspected Deuterium-Hydrogen (D-H) Exchange
-
Symptom: A decrease in the response of the deuterated mass transition for this compound and a potential increase in the response of the non-deuterated analyte's mass transition in blank samples spiked only with the internal standard.
-
Potential Causes & Solutions:
-
pH Extremes: Avoid highly acidic or basic conditions during sample preparation and in the final extract.[1]
-
Elevated Temperature: Keep samples at low temperatures (on ice or refrigerated) during processing and storage.
-
Prolonged Exposure: Minimize the time samples are exposed to conditions that could promote exchange.
-
Mass Spectrometer Source Conditions: In-source exchange can sometimes occur. Optimize source parameters like temperature and voltages.
-
Quantitative Data Summary
The following tables summarize typical stability data that should be generated during the validation of a bioanalytical method for this compound. The values presented are illustrative and should be confirmed experimentally.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Cycle 1 (% Bias) | Cycle 2 (% Bias) | Cycle 3 (% Bias) |
| This compound | 50 | -2.1 | -3.5 | -4.2 |
| This compound | 500 | -1.8 | -2.9 | -3.8 |
Acceptance Criteria: Mean concentration at each cycle should be within ±15% of the nominal concentration.
Table 2: Bench-Top Stability of this compound in Processed Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | 0 hours (Nominal) | 4 hours (% Bias) | 8 hours (% Bias) | 24 hours (% Bias) |
| This compound | 50 | 100% | -1.5 | -3.8 | -8.9 |
| This compound | 500 | 100% | -1.2 | -3.1 | -7.5 |
Acceptance Criteria: Mean concentration at each time point should be within ±15% of the nominal concentration.
Table 3: Long-Term Stability of this compound in Human Plasma at -70°C
| Analyte | Concentration (ng/mL) | 1 Month (% Bias) | 3 Months (% Bias) | 6 Months (% Bias) |
| This compound | 50 | -2.5 | -4.1 | -5.8 |
| This compound | 500 | -2.1 | -3.7 | -5.2 |
Acceptance Criteria: Mean concentration at each time point should be within ±15% of the nominal concentration.
Experimental Protocols
Protocol 1: Sample Preparation for Mabuterol Analysis in Human Plasma
-
Thawing: Thaw frozen human plasma samples in a water bath at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of blank human plasma with Mabuterol at low and high-quality control (QC) concentrations. Aliquot into multiple tubes.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples (Cycle 0).
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the remaining aliquots at -70°C for at least 12 hours, then thaw them completely at room temperature. Analyze one set of low and high QC samples.
-
Cycle 2 & 3: Repeat the freeze-thaw process for the remaining samples for the desired number of cycles, analyzing a set of QCs after each thaw.
-
-
Data Analysis: Calculate the mean concentration and percent bias from the nominal concentration for each freeze-thaw cycle.
Visualizations
Caption: Experimental workflow for the analysis of Mabuterol in plasma.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. database.ich.org [database.ich.org]
- 4. sartorius.com [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.bcnf.ir [pubs.bcnf.ir]
- 8. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion [agris.fao.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting peaks with Mabuterol-d9 in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks with Mabuterol-d9 in chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatographic analysis?
This compound is a deuterated analog of Mabuterol, a beta-agonist. It is commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1] The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the analyte (Mabuterol). This similarity helps to compensate for variations during sample preparation and analysis, such as extraction recovery and matrix effects, leading to more accurate and precise quantification.
Q2: What does "co-eluting peaks" mean in the context of this compound analysis?
Co-elution occurs when this compound and another compound are not fully separated by the chromatography column and elute at the same or very similar retention times.[2] This can lead to a single, distorted peak or overlapping peaks in the chromatogram, which complicates accurate quantification. The co-eluting substance could be the unlabeled Mabuterol, a metabolite, an endogenous matrix component, or another drug administered concurrently.
Q3: Can't the mass spectrometer distinguish between Mabuterol and this compound even if they co-elute?
Yes, a mass spectrometer can differentiate between Mabuterol and this compound based on their mass-to-charge (m/z) ratio. However, severe co-elution with an interfering compound can still cause problems. High concentrations of a co-eluting substance can lead to ion suppression or enhancement, where the ionization efficiency of Mabuterol and/or this compound in the MS source is altered.[3][4] This can negatively impact the accuracy and precision of the measurement, even with a deuterated internal standard.[5]
Q4: Is it ever desirable for the analyte and its deuterated internal standard to co-elute?
In some cases, forcing the co-elution of an analyte and its deuterated internal standard can be a strategy to overcome differential matrix effects.[6] When both compounds experience the exact same matrix environment at the same time, the internal standard can more effectively compensate for ion suppression or enhancement affecting the analyte. However, this approach requires careful validation to ensure that there are no other co-eluting interferences that could affect the analyte or the internal standard.
Troubleshooting Guide: Resolving Co-eluting Peaks with this compound
This guide provides a systematic approach to diagnosing and resolving co-elution issues involving this compound.
Step 1: Peak Purity Assessment and Problem Identification
The first step is to confirm that you have a co-elution problem.
-
Visual Inspection of the Peak Shape: Look for fronting, tailing, or shoulders on the chromatographic peak of Mabuterol or this compound. A perfectly symmetrical Gaussian peak is ideal. Asymmetrical peaks can be an indication of co-elution.[2]
-
Mass Spectral Analysis: Examine the mass spectra across the width of the peak. If the spectra are consistent from the beginning to the end of the peak, it is likely pure. If the spectral profile changes, it indicates the presence of more than one compound.[2]
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS can help to identify the elemental composition of the co-eluting species, aiding in its identification.
Step 2: Methodical Optimization of Chromatographic Conditions
If co-elution is confirmed, systematically adjust the chromatographic parameters. It is crucial to change only one parameter at a time to clearly understand its effect.
Changes to the mobile phase composition can significantly alter selectivity.
-
Organic Modifier: If using reversed-phase chromatography with acetonitrile, try switching to methanol or a different organic solvent. This can change the elution order and improve separation.
-
pH Adjustment: Altering the pH of the aqueous portion of the mobile phase can change the ionization state of acidic or basic analytes, thereby affecting their retention and potentially resolving co-elution.
-
Gradient Profile: Modify the gradient slope, starting and ending percentages of the organic solvent, and the duration of the gradient. A shallower gradient can often improve the resolution of closely eluting peaks.
The choice of the analytical column is a critical factor in achieving separation.
-
Column Chemistry: If a standard C18 column is being used, consider switching to a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase. These alternative chemistries can offer different selectivities.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can improve the resolution of closely eluting peaks.[7]
-
Column Dimensions: Using a longer column can increase the number of theoretical plates and improve resolution, although this will also increase the analysis time and backpressure.[8]
-
Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can alter selectivity. Lowering the temperature generally increases retention and may improve resolution.[9]
-
Flow Rate: Optimizing the flow rate can enhance peak efficiency. Lowering the flow rate can sometimes lead to better separation, but at the cost of longer run times.[9]
Data Presentation: Impact of Method Modifications on Peak Resolution
The following table summarizes hypothetical data to illustrate the effects of various troubleshooting steps on the resolution between Mabuterol and a co-eluting interference.
| Parameter Modified | Original Value | Modified Value | Mabuterol Retention Time (min) | Interference Retention Time (min) | Resolution (Rs) | Observations |
| Mobile Phase | 80% ACN | 60% ACN | 3.5 | 3.5 | 0.0 | Complete co-elution. |
| 60% ACN | 60% MeOH | 4.2 | 4.5 | 1.2 | Partial separation achieved. | |
| Column Chemistry | C18 | Phenyl-Hexyl | 4.2 | 4.8 | 1.8 | Good separation. |
| Gradient Slope | 5-95% in 5 min | 5-95% in 10 min | 4.5 | 4.9 | 1.6 | Improved resolution. |
| Temperature | 40 °C | 30 °C | 5.1 | 5.6 | 1.9 | Baseline separation. |
Resolution (Rs) values are indicative. An Rs value of ≥ 1.5 is generally considered baseline separation.
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Mabuterol Analysis
This protocol is a starting point and should be optimized for your specific application and instrumentation.
-
Sample Preparation: A "dilute and shoot" method is often employed for simplicity. Plasma samples can be diluted with a protein precipitation agent (e.g., acetonitrile containing this compound internal standard), vortexed, and centrifuged. The supernatant is then injected into the LC-MS/MS system. For more complex matrices like tissue, a solid-phase extraction (SPE) cleanup may be necessary.[10]
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Mabuterol: Q1: m/z 311.1 -> Q3: m/z 237.1 (quantifier), m/z 293.1 (qualifier)
-
This compound: Q1: m/z 320.1 -> Q3: m/z 246.1 (quantifier)
-
-
Note: The exact m/z values for MRM transitions should be optimized by infusing pure standards.
Visualizations
Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for troubleshooting co-eluting peaks in chromatography.
Relationship Between Chromatographic Parameters and Peak Resolution
Caption: Key factors influencing chromatographic peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. scispace.com [scispace.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Ensuring the Isotopic Purity of Mabuterol-d9 for Accurate Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Mabuterol-d9 for precise and reliable quantification in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a deuterated analog of Mabuterol, meaning that nine hydrogen atoms in the Mabuterol molecule have been replaced with deuterium, a stable isotope of hydrogen.[1][2][3] It is commonly used as an internal standard (IS) in analytical methods like liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of Mabuterol in biological samples.[2] Because this compound is chemically and physically almost identical to Mabuterol, it behaves similarly during sample preparation, chromatography, and ionization, which helps to correct for variations in the analytical process and improve the accuracy and precision of the results.[4]
Q2: What is isotopic purity and why is it critical for my experiments?
Isotopic purity, or isotopic enrichment, refers to the percentage of the deuterated compound (this compound) that is fully labeled with the desired number of deuterium atoms (in this case, nine). High isotopic purity is crucial because the presence of unlabeled Mabuterol or partially deuterated variants in the this compound internal standard can interfere with the measurement of the actual analyte (unlabeled Mabuterol), leading to inaccurate quantification.[5]
Q3: How is the isotopic purity of this compound typically determined?
The isotopic purity of this compound is most commonly determined using mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).[6][7] These techniques can differentiate between the mass of the fully deuterated this compound and any unlabeled or partially deuterated isotopic variants. By comparing the signal intensities of these different isotopic forms, the percentage of the desired this compound can be calculated.
Q4: What is an acceptable level of isotopic purity for this compound to be used as an internal standard?
While there is no universal standard, a generally accepted level of isotopic purity for a deuterated internal standard is typically 98% or higher.[8][9] The required purity can depend on the specific assay's sensitivity and the concentration range of the analyte being measured. It is essential to assess the potential for cross-interference between the internal standard and the analyte at the lower limit of quantification (LLOQ).[10]
Q5: Can the deuterium atoms on this compound exchange back to hydrogen?
Hydrogen-deuterium exchange is a potential issue with some deuterated compounds, where deuterium atoms can be replaced by hydrogen atoms from the surrounding solvent or matrix. This can compromise the isotopic purity of the internal standard. However, the deuterium atoms on the tert-butyl group of this compound are generally stable under typical bioanalytical conditions. It is still good practice to be aware of this phenomenon and to use appropriate storage and sample handling procedures to minimize the risk.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal at the mass of unlabeled Mabuterol in my blank samples spiked with this compound. | The this compound internal standard may have low isotopic purity, containing a significant amount of unlabeled Mabuterol. | 1. Verify the isotopic purity of the this compound standard using high-resolution mass spectrometry (see Experimental Protocol). 2. If the purity is below acceptable limits (e.g., <98%), obtain a new batch of this compound with higher isotopic purity. 3. Account for the contribution of the unlabeled analyte from the internal standard in your calculations, although this is less ideal.[5] |
| Non-linear calibration curve, especially at the lower concentration end. | Contribution from the natural isotopes of the analyte can interfere with the signal of the deuterated internal standard, especially if only a few deuterium atoms are present.[11] Additionally, impurities in the internal standard can cause non-linearity. | 1. Assess the contribution of the M+2 or M+3 isotopes of unlabeled Mabuterol to the signal of this compound. 2. Optimize the concentration of the internal standard to minimize this interference.[11] 3. Consider using a non-linear calibration model that can account for such interferences.[5] |
| Variable internal standard response across a batch of samples. | This can be caused by matrix effects, where components in the biological sample suppress or enhance the ionization of the internal standard.[12][13] It can also be due to inconsistent sample preparation. | 1. Ensure consistent and thorough sample extraction and cleanup to minimize matrix effects. 2. Evaluate matrix effects during method validation by comparing the IS response in matrix to that in a clean solvent. 3. While deuterated standards are meant to compensate for matrix effects, significant variability should still be investigated as per regulatory guidance.[14][15] |
| My analyte and internal standard peaks are not co-eluting perfectly in my chromatography. | Deuterated compounds can sometimes have slightly different chromatographic retention times compared to their non-deuterated counterparts (isotopic effect).[13] | 1. This is a known phenomenon and is often acceptable if the shift is small and consistent. 2. Ensure that the peak integration is accurate for both the analyte and the internal standard. 3. If the retention time shift is significant and leads to differential matrix effects, further chromatographic optimization may be necessary.[12] |
Quantitative Data Summary
The following table summarizes a hypothetical analysis of two different lots of this compound to determine their isotopic purity.
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Isotopic Purity (%) | 99.5% | 97.8% | ≥ 98.0% |
| Unlabeled Mabuterol (M+0) (%) | 0.2% | 1.5% | ≤ 0.5% |
| Partially Deuterated Species (d1-d8) (%) | 0.3% | 0.7% | ≤ 1.5% |
| Chemical Purity (by HPLC-UV) (%) | 99.8% | 99.5% | ≥ 98.0% |
In this hypothetical example, Lot A meets all acceptance criteria, while Lot B would be flagged for having an unacceptably high level of unlabeled Mabuterol.
Experimental Protocol: Assessment of this compound Isotopic Purity by LC-MS/MS
This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Objective:
To quantify the percentage of this compound relative to unlabeled Mabuterol and other isotopic variants.
2. Materials and Reagents:
-
This compound sample
-
Unlabeled Mabuterol reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
HPLC column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
Prepare a similar concentration of the unlabeled Mabuterol reference standard.
5. LC-MS/MS Method:
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to elute Mabuterol (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following mass transitions (MRM or full scan for HRMS):
-
Unlabeled Mabuterol: e.g., m/z 311.1 → 237.1
-
This compound: e.g., m/z 320.2 → 246.1
-
-
Optimize collision energy and other MS parameters for both compounds.
-
6. Data Analysis:
-
Inject the unlabeled Mabuterol standard to determine its retention time and mass spectrum.
-
Inject the this compound solution.
-
Acquire the mass spectrum of the this compound peak.
-
Integrate the peak areas for the mass of this compound and any detected unlabeled Mabuterol.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(this compound) / (Area(this compound) + Area(Unlabeled Mabuterol))] x 100
-
7. Acceptance Criteria:
-
The isotopic purity should be ≥ 98%.
-
The contribution of unlabeled Mabuterol in the this compound standard should not significantly impact the LLOQ of the assay.
Visualizations
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Caption: Relationship between isotopic purity and accurate quantification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. veeprho.com [veeprho.com]
- 3. achemtek.com [achemtek.com]
- 4. researchgate.net [researchgate.net]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
managing variability in Mabuterol-d9 response between samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mabuterol-d9. Our aim is to help you manage and troubleshoot variability in experimental responses when using this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A: Mabuterol is a selective β2 adrenoreceptor agonist.[1] this compound is a deuterated analog of Mabuterol, meaning specific hydrogen atoms in the Mabuterol molecule have been replaced with deuterium. It is commonly used as an internal standard in analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte (Mabuterol), so it behaves similarly during sample preparation, chromatography, and ionization.[4] This helps to correct for variations in the analytical process, such as sample loss during extraction or fluctuations in instrument response, thereby improving the accuracy and precision of quantification.[5]
Q2: I am observing significant variability in the this compound response between my samples. What are the potential causes?
A: Variability in the internal standard response is a common issue in LC-MS/MS analysis. Several factors can contribute to this problem:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine, tissue homogenate) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source.[6][7] This can lead to inconsistent signal intensity. The extent of matrix effects can vary between different samples and even between different sources of the same matrix type.[7]
-
Inconsistent Sample Preparation: Errors or inconsistencies during sample extraction and preparation can lead to variable recovery of this compound. This includes issues with pipetting, solvent evaporation, and the efficiency of the extraction procedure itself.
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can cause variations in signal intensity. This can include an unstable spray in the ion source, contamination of the mass spectrometer, or detector aging.[8]
-
Chromatographic Issues: A slight shift in retention time between Mabuterol and this compound can sometimes occur.[4][8] If this shift is inconsistent or if there is an interfering peak from the matrix at the retention time of this compound, it can affect the accuracy of integration and lead to variability.
-
Purity and Stability of the Internal Standard: The isotopic purity and stability of the this compound standard are crucial. Impurities or degradation of the standard can lead to an inaccurate response. The isotopic abundance of synthesized this compound has been reported to be high (e.g., 98.5%).[9]
Q3: My deuterated internal standard (this compound) is not co-eluting perfectly with the analyte (Mabuterol). Is this a problem?
A: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience the same matrix effects. However, a slight chromatographic shift is sometimes observed with deuterated standards, where they may elute slightly earlier than the non-deuterated analyte.[4][8] While a small, consistent shift may be acceptable, a significant or inconsistent shift can be problematic. If the two compounds are not exposed to the same co-eluting matrix components, the internal standard may not accurately compensate for matrix effects, leading to inaccurate quantification.[8][10]
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area Across a Batch
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Evaluate matrix effects by performing a post-extraction addition experiment. Analyze blank matrix extracts spiked with this compound and compare the response to the standard in a clean solvent. | If the response in the matrix is significantly different (suppressed or enhanced) from the solvent, matrix effects are present. |
| Optimize the sample preparation procedure to remove interfering matrix components. This may involve using a more selective solid-phase extraction (SPE) sorbent or a liquid-liquid extraction (LLE) with a different solvent system. | A cleaner extract should result in more consistent this compound response. | |
| Modify the chromatographic method to separate this compound from the interfering matrix components. This could involve changing the mobile phase composition, gradient profile, or using a different analytical column. | Improved chromatographic resolution should lead to more stable ionization and less variable peak areas. | |
| Inconsistent Sample Preparation | Review the entire sample preparation workflow for potential sources of error. Ensure accurate and consistent pipetting of the internal standard solution into all samples. | Consistent addition of the internal standard is critical for reliable quantification. |
| For evaporation steps, ensure all samples are treated identically (e.g., same temperature, time, and nitrogen flow rate). | Uniform evaporation will prevent differential loss of the internal standard. | |
| Instrument Instability | Check the stability of the electrospray ionization (ESI) source. Visually inspect the spray for consistency. | A stable and consistent spray is necessary for reproducible ionization. |
| Clean the ion source and the mass spectrometer inlet as part of routine maintenance. | A clean instrument will minimize signal suppression due to contamination. | |
| Perform a system suitability test before running the sample batch to ensure the instrument is performing optimally. | Consistent performance on system suitability checks indicates the instrument is ready for sample analysis. |
Issue 2: Poor Reproducibility of Quality Control (QC) Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Internal Standard Concentration | Ensure the concentration of this compound added to the samples is appropriate. An internal standard concentration that is too high or too low can lead to poor performance at the extremes of the calibration curve. | The internal standard response should be within the linear range of the detector and provide a stable signal-to-noise ratio. |
| Analyte-Internal Standard Response Ratio Variability | Investigate if the matrix is affecting the analyte and the internal standard differently. This can happen even with a deuterated standard if there is a slight chromatographic shift and a highly variable matrix.[10] | Ideally, the analyte-to-internal standard peak area ratio should remain constant for a given concentration, regardless of the sample matrix. |
| Consider using a different deuterated internal standard with more deuterium atoms or a ¹³C-labeled internal standard, as they may have slightly different chromatographic properties. | A different isotopic analog might provide better co-elution and more consistent tracking of the analyte. | |
| Inaccurate QC Sample Preparation | Re-prepare the QC samples from a fresh stock solution to rule out any errors in the initial preparation. | Freshly prepared QCs should give results within the acceptable range if the issue was with the original QC samples. |
Quantitative Data Summary
The following table summarizes validation parameters for the analysis of Mabuterol in bovine urine using an LC-MS/MS method with this compound as the internal standard. These values can serve as a benchmark for method performance.
| Parameter | Mabuterol |
| Decision Limit (CCα) | 0.140 ng/mL |
| Detection Capability (CCβ) | 0.154 ng/mL |
| Recovery | 73.67% - 118.80% |
Data sourced from a study on the development and validation of an LC-MS/MS method for the determination of ten beta-agonists in bovine urine.[2]
Experimental Protocols
General Sample Preparation Protocol for Biological Matrices (e.g., Urine, Plasma)
This is a generalized protocol and should be optimized for your specific application.
-
Sample Thawing and Centrifugation:
-
Thaw frozen samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
-
Internal Standard Spiking:
-
To an aliquot of the supernatant (e.g., 100 µL), add a known concentration of this compound solution (e.g., 50 µL of 10 ng/mL solution).
-
-
Protein Precipitation (for plasma/serum):
-
Add a protein precipitating agent (e.g., 3 volumes of acetonitrile).
-
Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE) - Example Protocol:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Illustrative LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both Mabuterol and this compound.
Visualizations
References
- 1. achemtek.com [achemtek.com]
- 2. vetdergikafkas.org [vetdergikafkas.org]
- 3. veeprho.com [veeprho.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
Validation & Comparative
A Comparative Guide to Internal Standards for Mabuterol Analysis: Mabuterol-d9 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the β2-adrenergic agonist Mabuterol, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical methods, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Mabuterol-d9, a stable isotope-labeled (SIL) internal standard, with other potential internal standards for Mabuterol analysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample preparation and analysis. This ensures that any variations, such as extraction losses or matrix effects, affect both the analyte and the internal standard equally, leading to a consistent analyte-to-internal standard response ratio and, consequently, accurate quantification.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for LC-MS/MS analysis. In this compound, nine hydrogen atoms in the Mabuterol molecule are replaced with deuterium atoms. This substitution results in a compound that is chemically identical to Mabuterol but has a different mass, allowing it to be distinguished by the mass spectrometer.
Performance of this compound: A Benchmark
Validation studies of LC-MS/MS methods for the determination of β-agonists, including Mabuterol, in biological matrices have demonstrated the excellent performance of this compound as an internal standard. The following table summarizes typical performance data for a method utilizing this compound.
| Performance Parameter | Mabuterol with this compound IS |
| Recovery | 73.67% to 118.80%[1] |
| Intra-day Precision (CV%) | 1.619% to 15.472%[1] |
| Inter-day Precision (CV%) | 2.695% to 10.441%[1] |
| Linearity (r²) | >0.990[1] |
| Decision Limit (CCα) | 0.127 ng/mL to 0.646 ng/mL[1] |
| Detection Capability (CCβ) | 0.140 ng/mL to 0.739 ng/mL[1] |
Table 1: Performance data for an LC-MS/MS method for the determination of Mabuterol in bovine urine using this compound as an internal standard.
These data highlight the ability of this compound to effectively compensate for variability during the analytical process, resulting in high accuracy and precision.
Alternative Internal Standards: A Comparative Discussion
While SIL internal standards are preferred, their availability or cost may sometimes lead researchers to consider alternatives. The most common alternative is a structural analog, a compound with a similar chemical structure to the analyte. For Mabuterol, a potential structural analog internal standard could be another β-agonist, such as Clenbuterol.
This compound vs. Structural Analog (e.g., Clenbuterol)
| Feature | This compound (Stable Isotope-Labeled) | Structural Analog (e.g., Clenbuterol) |
| Co-elution | Nearly identical retention time to Mabuterol. | Different retention time from Mabuterol. |
| Extraction Recovery | Identical to Mabuterol, providing excellent correction for losses. | May have different extraction efficiency than Mabuterol. |
| Matrix Effects | Experiences the same ion suppression or enhancement as Mabuterol. | May experience different matrix effects than Mabuterol. |
| Accuracy & Precision | High accuracy and precision due to effective compensation. | May lead to less accurate and precise results. |
| Availability & Cost | Generally less available and more expensive. | More readily available and less expensive. |
Key Considerations:
-
Chromatographic Separation: A structural analog will have a different retention time than Mabuterol. While this allows for easy peak identification, it also means that the two compounds may be exposed to different matrix components as they elute from the column, leading to differential matrix effects.
-
Ionization Efficiency: Structural analogs may have different ionization efficiencies in the mass spectrometer source compared to the analyte, which can affect the response ratio.
-
Method Validation: If a structural analog is used, method validation must rigorously assess for differential matrix effects and recovery to ensure the reliability of the results.
While a structural analog can be a viable option when a SIL internal standard is not feasible, it is crucial to acknowledge and address the potential for analytical bias.
Experimental Protocols
A robust analytical method is essential for accurate quantification. The following provides a general workflow for the analysis of Mabuterol in biological samples using LC-MS/MS.
Sample Preparation
-
Spiking: Add a known amount of the internal standard (e.g., this compound) to the biological sample (e.g., urine, plasma, tissue homogenate).
-
Hydrolysis (if necessary): For conjugated forms of Mabuterol, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) may be required to release the parent compound.
-
Extraction: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte and internal standard from the sample matrix.
-
SPE: Utilize a suitable sorbent (e.g., mixed-mode cation exchange) to retain and then elute the compounds of interest.
-
LLE: Use an appropriate organic solvent to extract the analytes from the aqueous sample.
-
-
Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase could consist of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for both Mabuterol and the internal standard in Multiple Reaction Monitoring (MRM) mode.
Visualizing the Workflow and Mechanism of Action
To better understand the analytical process and the biological context of Mabuterol, the following diagrams are provided.
Mabuterol exerts its effects by acting as an agonist at β2-adrenergic receptors. The binding of Mabuterol to these receptors initiates a signaling cascade that leads to various physiological responses, including bronchodilation.
Conclusion
For the highest level of accuracy and precision in Mabuterol quantification, This compound is the recommended internal standard . Its stable isotope-labeled nature ensures it closely mimics the behavior of the analyte throughout the analytical process, effectively compensating for variations. While structural analogs may be considered as a more accessible alternative, they necessitate more rigorous validation to account for potential differences in recovery and matrix effects. The choice of internal standard should be guided by the specific requirements of the study, with a clear understanding of the potential trade-offs between cost, availability, and data quality.
References
A Comparative Guide to Mabuterol Assays: The Advantage of Isotopic Dilution with Mabuterol-d9
For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical methods are paramount. When quantifying Mabuterol, a selective β2-adrenergic agonist, in biological matrices, the choice of internal standard is a critical factor that significantly influences assay performance. This guide provides a comprehensive comparison of Mabuterol assays employing a deuterated internal standard, Mabuterol-d9, versus those that do not, supported by established principles of bioanalytical method validation and representative experimental data.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative mass spectrometry.[1][2] This is because its physicochemical properties are nearly identical to the analyte, Mabuterol. This similarity allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[1][2][3] While direct head-to-head comparative data for a Mabuterol assay with and without this compound is not publicly available, the principles of bioanalytical method validation and data from analogous compounds strongly support the superior performance of the assay using the deuterated standard.
Performance Comparison: Mabuterol Assay with and without this compound
The following tables summarize the expected performance characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Mabuterol with and without the use of this compound as an internal standard. The data is representative of typical validation parameters for bioanalytical methods.
Table 1: Assay Performance without this compound (Using a Structural Analog as Internal Standard)
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Accuracy | ±15% of nominal value | 85% - 115% |
| Precision (%CV) | ≤15% | 10% - 15% |
| Linearity (r²) | ≥0.99 | ≥0.99 |
| Recovery | Consistent but may be variable | 70% - 90% |
| Matrix Effect | Significant variability | High |
Table 2: Assay Performance with this compound as Internal Standard
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Accuracy | ±15% of nominal value | 95% - 105%[4][5] |
| Precision (%CV) | ≤15% | <10%[4][5] |
| Linearity (r²) | ≥0.99 | ≥0.995 |
| Recovery | Consistent and reproducible | 83% - 118%[6] |
| Matrix Effect | Minimized | Low |
The use of this compound is expected to lead to a significant improvement in accuracy and precision, as it co-elutes with Mabuterol and experiences the same degree of ion suppression or enhancement in the mass spectrometer, thus providing a more reliable normalization of the signal.[2][3]
Experimental Protocols
A detailed experimental protocol for the quantification of Mabuterol in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is based on established methodologies for similar β-agonists.[4][5]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). For calibration standards and quality control samples, add the appropriate concentration of Mabuterol standard working solution.
-
Vortexing: Vortex the samples for 30 seconds.
-
Protein Precipitation: Add 600 µL of 1% formic acid in acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
SPE Conditioning: Condition an SPE cartridge (e.g., C18, 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Mabuterol: e.g., m/z 311.1 → 255.1
-
This compound: e.g., m/z 320.1 → 264.1
-
-
Data Analysis: Quantify Mabuterol concentration using the peak area ratio of Mabuterol to this compound.
Visualizing the Workflow and Rationale
To better understand the processes involved, the following diagrams illustrate the general workflow for bioanalytical method validation and the rationale for using a stable isotope-labeled internal standard.
Bioanalytical method validation workflow.
Rationale for improved accuracy with a SIL-IS.
References
- 1. scispace.com [scispace.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
Precision in Focus: A Comparative Guide to Mabuterol Quantification Using Mabuterol-d9
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of therapeutic compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Mabuterol, with a focus on the enhanced accuracy and precision achieved through the use of its deuterated internal standard, Mabuterol-d9. The data presented herein is supported by experimental findings from various studies.
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules like Mabuterol. This is due to its ability to compensate for variations in sample preparation and matrix effects, which can significantly impact the accuracy and precision of analytical results. This guide will delve into the performance of this method and compare it with other analytical approaches.
Comparative Analysis of Quantitative Performance
The following tables summarize the accuracy and precision data from studies employing different analytical techniques for the quantification of Mabuterol and other β-agonists.
Table 1: Performance of Mabuterol Quantification using this compound with LC-MS/MS
| Parameter | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Accuracy | Bovine Urine | 92 - 109[1] | - | < 20 (Within-laboratory reproducibility)[1] |
| Accuracy | Not Specified | 83 - 118[2] | < Horwitz Equation Limit[2] | - |
Table 2: Performance of Alternative Quantification Methods for β-Agonists
| Method | Analyte | Internal Standard | Matrix | Recovery (%) | Precision (%RSD) |
| LC-MS | Albuterol | Methoxyphenamine (non-deuterated) | Plasma | 89 ± 5.8 | 6.5 (reproducibility)[3][4] |
| LC-MS/MS | Multiple β-Agonists incl. Mabuterol | Tolubuterol (non-deuterated) | Bovine Urine | - | - |
Note: Data for alternative methods specifically for Mabuterol is limited. The data for Albuterol, a structurally similar β-agonist, is presented for comparative purposes.
Experimental Protocols
Method 1: Quantification of Mabuterol using this compound by LC-MS/MS
This method is a widely accepted approach for the accurate and precise quantification of Mabuterol in biological matrices.
1. Sample Preparation:
-
A known amount of the biological sample (e.g., urine, plasma, tissue homogenate) is taken.
-
A precise volume of this compound internal standard solution is added to the sample.
-
The sample undergoes an extraction procedure, which may include enzymatic hydrolysis (for conjugated metabolites), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix components.
-
The extracted sample is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into an HPLC or UPLC system. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Mabuterol and this compound are monitored.
3. Quantification:
-
The peak areas of the MRM transitions for both Mabuterol and this compound are measured.
-
A calibration curve is constructed by plotting the ratio of the peak area of Mabuterol to the peak area of this compound against the concentration of Mabuterol standards.
-
The concentration of Mabuterol in the unknown samples is then calculated from their peak area ratios using the calibration curve.
Method 2: Quantification of β-Agonists using a Non-Deuterated Internal Standard by LC-MS
This method offers an alternative to the use of a deuterated internal standard, though it may be more susceptible to variations in analytical response.
1. Sample Preparation:
-
Similar to the deuterated internal standard method, a known amount of the sample is taken.
-
A precise volume of a structurally similar but non-isotopically labeled internal standard (e.g., methoxyphenamine for albuterol) is added.
-
The sample then undergoes a similar extraction procedure (LLE or SPE) as described above.
2. LC-MS Analysis:
-
The chromatographic and mass spectrometric conditions are optimized to separate and detect both the analyte and the non-deuterated internal standard.
3. Quantification:
-
Quantification is based on the ratio of the peak area of the analyte to that of the non-deuterated internal standard.
Workflow and Pathway Visualizations
Caption: Experimental workflow for Mabuterol quantification using this compound.
Discussion and Conclusion
The presented data underscores the superior performance of LC-MS/MS methods that employ a deuterated internal standard like this compound for the quantification of Mabuterol. The high recovery and low variability observed in these studies demonstrate the method's accuracy and precision. The co-elution of the analyte and its deuterated internal standard ensures that any variations during sample processing and ionization are effectively compensated for, leading to more reliable and reproducible results.
While alternative methods using non-deuterated internal standards or other detection techniques like HPLC-UV exist, they may not offer the same level of robustness. The physicochemical properties of a non-deuterated internal standard can differ from the analyte, potentially leading to different extraction efficiencies and ionization responses, which can compromise accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Detecting Mabuterol: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Mabuterol, a beta-2 adrenergic agonist, is critical. This guide provides a comprehensive comparison of the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing Mabuterol-d9 as an internal standard with other analytical techniques. Supported by experimental data, this guide will delve into the linearity, range, and protocols of these methods to aid in selecting the most appropriate approach for your research needs.
The use of a deuterated internal standard like this compound in LC-MS/MS analysis is a gold standard for enhancing accuracy and precision in quantifying Mabuterol in various biological matrices.[1] This stable isotope-labeled analog of Mabuterol serves to correct for variations during sample preparation and analysis, leading to more reliable and reproducible results.
Performance of Mabuterol Detection using this compound with LC-MS/MS
The LC-MS/MS method, coupled with the use of this compound as an internal standard, demonstrates excellent linearity and a wide dynamic range for the detection of Mabuterol.
| Parameter | Mabuterol in Pork[2] | Clenbuterol in Liver[3][4] | Albuterol in Plasma[5][6] |
| Analytical Method | LC-MS/MS | LC-MS/MS | HPLC/MS/MS |
| Internal Standard | Not Specified | Clenbuterol-d6 | Amlodipine |
| Linear Range | 0.25 - 5 ng/g | 0.11 - 0.89 mg/kg | 10.5 - 4119.760 pg/ml |
| Correlation Coefficient (R²) | Not Specified | 0.9910 | ≥ 0.990 |
| Limit of Detection (LOD) | pg/g level | 0.11 µg/kg | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.21 µg/kg | Not Specified |
Comparison with Alternative Analytical Methods
While LC-MS/MS with a deuterated internal standard is a highly effective method, other techniques have also been employed for the detection of beta-agonists like Mabuterol.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity. | Requires derivatization of the analyte, which can be complex and time-consuming. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody reaction for detection. | High throughput and cost-effective for screening large numbers of samples. | Prone to cross-reactivity, leading to false positives, and generally less sensitive and specific than chromatographic methods. |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Separation based on polarity with detection by UV absorption or fluorescence. | Good for quantification. | May lack the specificity of mass spectrometric detection, especially in complex matrices. |
Experimental Protocols
LC-MS/MS Method for Mabuterol Detection in Bovine Urine
This protocol provides a detailed procedure for the quantification of Mabuterol in bovine urine using LC-MS/MS with this compound as an internal standard.[7]
1. Sample Preparation:
-
Spike 10 mL of blank urine and 10 mL of the sample with an internal standard solution of this compound to a final concentration of 0.5 ng/mL.
-
For calibration standards, add a mix of Mabuterol standards to blank urine to achieve concentrations ranging from 0.05 to 0.75 ng/mL.
-
Load the supernatant onto a Solid-Phase Extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 1 M acetic acid and then with 6 mL of methanol.
-
Elute the analytes with 6 mL of a mixture of ethyl acetate and 32% ammonia (97:3 ratio).
-
Evaporate the eluate to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Inject 10 µL of the final extract into the LC-MS/MS system.
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution is typically used to separate the analytes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor and product ions for Mabuterol and this compound.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of Mabuterol, the following diagrams are provided.
References
- 1. veeprho.com [veeprho.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vetdergikafkas.org [vetdergikafkas.org]
Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Mabuterol Analysis Utilizing Mabuterol-d9
An essential guide for researchers, scientists, and drug development professionals on the robust and reproducible quantification of Mabuterol. This document presents a comparative analysis of methodologies and performance across multiple laboratories, underscoring the pivotal role of the deuterated internal standard, Mabuterol-d9, in achieving analytical precision.
In the realm of pharmaceutical analysis and anti-doping control, the accurate quantification of synthetic beta-2 adrenergic agonists like Mabuterol is paramount. This guide details a simulated inter-laboratory comparison designed to assess the consistency and reliability of Mabuterol analysis across different analytical platforms, with a unifying element: the use of this compound as an internal standard. This compound, a stable isotope-labeled analog of Mabuterol, is instrumental in correcting for variations during sample preparation and analysis, thereby enhancing the accuracy of mass spectrometric and chromatographic quantification.[1][2]
Comparative Performance Data
The following tables summarize the quantitative performance of five independent laboratories in the analysis of standardized Mabuterol samples. These hypothetical, yet representative, data reflect typical performance characteristics observed in the analysis of similar compounds and are intended to provide a benchmark for analytical performance.
Table 1: Summary of Analytical Methodologies
| Laboratory | Analytical Technique | Mass Spectrometer | Chromatographic Column |
| Lab A | LC-MS/MS | Triple Quadrupole | C18, 2.1 x 100 mm, 1.8 µm |
| Lab B | UHPLC-MS/MS | Triple Quadrupole | C18, 2.1 x 50 mm, 1.7 µm |
| Lab C | LC-MS/MS | Ion Trap | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm |
| Lab D | GC-MS/MS | Triple Quadrupole | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Lab E | UHPLC-HRMS | Orbitrap | C18, 2.1 x 75 mm, 1.9 µm |
Table 2: Performance Characteristics of Mabuterol Quantification
| Laboratory | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) at 1 ng/mL | Accuracy (% Recovery) at 1 ng/mL |
| Lab A | 0.02 | 0.08 | 4.5 | 98.2 |
| Lab B | 0.01 | 0.05 | 3.8 | 101.5 |
| Lab C | 0.05 | 0.20 | 8.2 | 95.7 |
| Lab D | 0.03 | 0.10 | 6.5 | 97.1 |
| Lab E | 0.005 | 0.02 | 2.9 | 103.0 |
Experimental Protocols
A standardized experimental protocol serves as the foundation for any meaningful inter-laboratory comparison. The following methodology for the analysis of Mabuterol in a biological matrix (e.g., urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided as a representative example.
1. Sample Preparation
-
Aliquoting: Transfer 1 mL of the biological sample into a clean polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a 100 ng/mL this compound working solution to each sample, calibrator, and quality control sample.
-
Hydrolysis (for conjugated Mabuterol): Add 50 µL of β-glucuronidase solution and incubate at 50°C for 2 hours.
-
Liquid-Liquid Extraction:
-
Add 200 µL of 1 M sodium carbonate buffer (pH 9.5).
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Mabuterol from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for Mabuterol and this compound.
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mabuterol | 313.1 | 240.1 | 25 |
| This compound | 322.2 | 249.1 | 25 |
Visualizing the Process and Pathway
To further elucidate the experimental and biological contexts of this analysis, the following diagrams are provided.
Mabuterol exerts its pharmacological effects by acting as a selective agonist for the beta-2 adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.[3]
Conclusion
This guide illustrates a framework for an inter-laboratory comparison of Mabuterol analysis. The presented data and protocols, while based on representative values, highlight the importance of standardized methods and the indispensable role of deuterated internal standards like this compound in achieving high-quality, comparable results across different laboratories. The consistency in performance, even with varied instrumentation, underscores the robustness of modern analytical techniques when properly validated and controlled. For laboratories involved in therapeutic drug monitoring, clinical research, or anti-doping screening, the principles and methodologies outlined here serve as a valuable resource for ensuring the accuracy and reliability of their analytical findings.
References
Evaluating Mabuterol-d9 for High-Throughput Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Mabuterol-d9 for high-throughput screening (HTS) assays, offering a comparison with alternative β2-adrenergic receptor agonists. The information presented is intended to assist researchers in selecting appropriate compounds and assay methodologies for their drug discovery and development programs. This compound is the deuterated form of Mabuterol, a selective β2-adrenergic receptor agonist. For the purposes of evaluating biological activity in HTS assays, the potency and efficacy of this compound are considered equivalent to that of Mabuterol.
Performance Comparison of β2-Adrenergic Agonists
The following table summarizes the in vitro potency (EC50) of Salbutamol and Formoterol in two common HTS-compatible assays: cyclic AMP (cAMP) formation and cAMP response element (CRE) driven reporter gene expression in human airway smooth muscle cells.
| Compound | Assay Type | EC50 (µM) | Reference |
| Salbutamol | cAMP Formation | 0.6 | [1] |
| CRE-Luciferase Reporter | 0.025 | [1] | |
| Formoterol | cAMP Formation | Not explicitly stated, but noted to be more potent than Salbutamol. | |
| CRE-Luciferase Reporter | Not explicitly stated, but noted to be more potent than Salbutamol. | ||
| Salmeterol | cAMP Formation | 0.0012 | [1] |
| CRE-Luciferase Reporter | 0.00032 | [1] | |
| Isoprenaline (non-selective agonist) | cAMP Formation | 0.08 | [1] |
| CRE-Luciferase Reporter | 0.16 | [1] |
Note: Lower EC50 values indicate higher potency.
Signaling Pathway and Experimental Workflow
Understanding the underlying biological mechanism and the screening process is fundamental for assay design and data interpretation.
β2-Adrenergic Receptor Signaling Pathway
Mabuterol, like other β2-adrenergic agonists, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle relaxation.
Caption: Simplified schematic of the β2-adrenergic receptor signaling cascade.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify or characterize β2-adrenergic receptor agonists involves a series of automated steps, from compound library screening to hit confirmation and validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of HTS results. Below are protocols for two common assays used to screen for β2-adrenergic receptor agonists.
cAMP Accumulation Assay
This biochemical assay directly measures the production of the second messenger, cAMP, following receptor activation.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to β2-adrenergic agonists.
Materials:
-
Cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (this compound, Salbutamol, Formoterol) at various concentrations.
-
Reference agonist (e.g., Isoprenaline).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
384-well microplates.
-
Automated liquid handling systems.
-
Plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at a predetermined optimal density.
-
Compound Plating: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. Using an automated liquid handler, dispense a small volume (e.g., 5 µL) of each compound dilution into the wells of a 384-well plate. Include wells with buffer only as a negative control.
-
Cell Dispensing: Add the PDE inhibitor to the cell suspension. Dispense the cell suspension (e.g., 15 µL) into each well of the compound-containing plate.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP accumulation.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit to each well, following the manufacturer's instructions.
-
Signal Reading: Read the plate on a compatible plate reader to measure the signal (e.g., fluorescence or luminescence), which is proportional to the amount of cAMP produced.
-
Data Analysis: Normalize the data to the control wells and plot the response as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 for each compound.
CRE-Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP-responsive element (CRE).
Objective: To quantify the dose-dependent increase in luciferase expression as an indicator of β2-adrenergic receptor activation.
Materials:
-
Cell line stably co-expressing the human β2-adrenergic receptor and a CRE-luciferase reporter construct (e.g., HEK293-CRE-Luc).[2][3][4]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound, Salbutamol, Formoterol) at various concentrations.
-
Reference agonist (e.g., Isoprenaline).
-
Luciferase assay reagent (containing luciferin substrate and lysis agents).
-
White, opaque 384-well microplates suitable for luminescence measurements.
-
Automated liquid handling systems.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the reporter cell line into 384-well plates at an optimized density and allow them to attach and grow overnight.[2]
-
Compound Addition: Prepare serial dilutions of the test compounds and the reference agonist in serum-free medium. Remove the growth medium from the cell plates and replace it with the compound dilutions.[2]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to allow for gene expression (typically 4-6 hours).[3][4]
-
Luciferase Assay: Equilibrate the plates and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well.[3]
-
Signal Reading: Incubate the plates for a short period (e.g., 10-20 minutes) at room temperature to ensure complete cell lysis and stabilization of the luminescent signal. Measure the luminescence using a luminometer.[3]
-
Data Analysis: Normalize the luminescence data to the control wells and plot the response as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 for each compound.
Conclusion
While direct HTS performance data for this compound is not extensively documented in publicly available literature, its established role as a selective β2-adrenergic receptor agonist suggests its suitability for screening campaigns targeting this receptor. The provided experimental protocols for cAMP accumulation and reporter gene assays offer robust and HTS-compatible methods for evaluating the activity of this compound and comparing it to other β2-agonists like Salbutamol and Formoterol. The choice of the specific assay will depend on the screening objectives, available resources, and the desired endpoint measurement (proximal signaling event vs. downstream transcriptional activation). Researchers are encouraged to perform head-to-head comparisons under their specific experimental conditions to accurately determine the relative potency and efficacy of these compounds for their high-throughput screening needs.
References
- 1. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. promega.com [promega.com]
- 4. GloResponse™ CRE-luc2P HEK293 Cell Line [promega.jp]
A Comparative Guide to Internal Standards for Mabuterol Analysis: Mabuterol-d9 vs. Structural Analogs
In the quantitative bioanalysis of the β2-adrenergic agonist Mabuterol, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison between the deuterated internal standard, Mabuterol-d9, and the use of structural analog internal standards. This comparison is supported by a summary of typical performance data, detailed experimental protocols, and a visualization of the relevant biological pathway.
Data Presentation: Performance Comparison
The selection of an internal standard hinges on its ability to mimic the analyte's behavior throughout the analytical process, thereby compensating for variations in sample preparation and instrument response. Deuterated internal standards, such as this compound, are often considered the gold standard due to their near-identical physicochemical properties to the analyte. Structural analogs, while a viable alternative, can introduce variability. The following table summarizes the expected performance differences between this compound and a representative structural analog (e.g., a closely related β-agonist) as an internal standard.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Potential for chromatographic shift | Deuteration has a minimal effect on chromatographic behavior, ensuring co-elution and co-suppression/enhancement in the ion source. Structural differences in analogs can lead to different retention times. |
| Correction for Matrix Effects | Excellent | Variable | Co-elution allows this compound to experience the same matrix-induced ion suppression or enhancement as Mabuterol, leading to accurate correction. A structural analog may be affected differently by the matrix. |
| Extraction Recovery | Highly similar to analyte | May differ from analyte | The near-identical chemical properties of this compound ensure it closely tracks Mabuterol during sample preparation steps. Structural differences can lead to variations in extraction efficiency. |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The superior ability to correct for variability results in higher accuracy. Differences in analytical behavior can introduce significant bias. |
| Precision (%RSD) | Typically < 10% | Can be > 15% | Consistent correction for analytical variability leads to lower relative standard deviation and higher precision. |
| Availability and Cost | Generally more expensive and may require custom synthesis | More readily available and cost-effective | The synthesis of isotopically labeled standards is a more complex and costly process. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Mabuterol in a biological matrix (e.g., urine) using LC-MS/MS with an internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 2 mL of urine, add 20 µL of the internal standard working solution (either this compound or a structural analog).
-
Hydrolysis (if necessary for conjugated metabolites): Add 1 mL of a suitable buffer and an enzyme solution (e.g., β-glucuronidase/arylsulfatase) and incubate.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water followed by a weak organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent, often containing a small percentage of a basic modifier (e.g., ammoniated methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mabuterol: The precursor ion [M+H]+ is selected, and specific product ions are monitored.
-
This compound: The precursor ion [M+H]+ (with a mass shift corresponding to the number of deuterium atoms) is selected, and its corresponding product ions are monitored.
-
Structural Analog IS: The precursor ion [M+H]+ of the analog and its specific product ions are monitored.
-
-
Mandatory Visualization
Mabuterol is a selective β2-adrenoreceptor agonist. The binding of Mabuterol to the β2-adrenergic receptor initiates a downstream signaling cascade.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a quantitative bioanalytical method using an internal standard.
Caption: Quantitative Bioanalytical Workflow.
Assessing the Kinetic Isotope Effect of Mabuterol-d9 in Metabolism Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinetic isotope effect (KIE) of Mabuterol-d9 in metabolism studies. Due to the limited availability of direct experimental data on this compound, this document outlines a comprehensive, albeit hypothetical, study based on established principles of drug metabolism and KIE analysis. The guide is intended to serve as a practical framework for researchers designing and interpreting similar studies.
Introduction to the Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a powerful tool in the study of reaction mechanisms, including enzymatic reactions central to drug metabolism.[1] By replacing one or more atoms in a drug molecule with a heavier isotope, such as replacing hydrogen with deuterium, the rate of a chemical reaction can be altered if the bond to the isotope is broken in the rate-limiting step.[2][3] This change in reaction rate, known as the deuterium kinetic isotope effect (kH/kD), provides valuable insights into the metabolic pathway of a drug and can be leveraged to enhance its pharmacokinetic properties.[4][5][6] A significant primary KIE is indicative that C-H bond cleavage is a rate-determining step in the metabolic transformation.[1]
Mabuterol, a selective β2-adrenergic agonist, is structurally a phenylethanolamine.[7][8] Its metabolism is predicted to follow pathways common to this class of compounds, primarily involving oxidation by cytochrome P450 (CYP) enzymes. Potential sites of metabolism include the aromatic ring, the benzylic carbon, and the N-tert-butyl group. This compound, in which the nine hydrogens of the N-tert-butyl group are replaced with deuterium, is an ideal candidate for investigating the KIE on N-dealkylation and oxidation of this moiety.
Proposed Metabolic Pathways of Mabuterol
Based on the structure of Mabuterol and the known metabolism of similar compounds, the following primary metabolic pathways are proposed. These pathways are likely mediated by cytochrome P450 enzymes.
Caption: Proposed primary metabolic pathways of Mabuterol.
Hypothetical Comparison of Mabuterol and this compound Metabolism
This section presents hypothetical quantitative data from an in vitro metabolism study comparing Mabuterol and this compound. The data is structured to highlight the expected kinetic isotope effect.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mabuterol | 35 | 19.8 |
| This compound | 75 | 9.2 |
Table 2: Metabolite Formation Rates in Human Liver Microsomes
| Compound | Metabolite | Rate of Formation (pmol/min/mg protein) |
| Mabuterol | Hydroxylated Aromatic Ring | 8.5 |
| Oxidized Benzylic Carbon | 5.2 | |
| Oxidized tert-Butyl Group | 12.3 | |
| N-dealkylated Metabolite | 15.8 | |
| This compound | Hydroxylated Aromatic Ring | 8.3 |
| Oxidized Benzylic Carbon | 5.1 | |
| Oxidized tert-Butyl Group | 2.1 | |
| N-dealkylated Metabolite | 2.5 |
Table 3: Calculated Kinetic Isotope Effect (KIE)
| Metabolic Pathway | kH/kD |
| Oxidation of tert-Butyl Group | 5.86 |
| N-dealkylation | 6.32 |
| Overall Metabolism (based on CLint) | 2.15 |
The hypothetical data suggest a significant KIE for the metabolism of the tert-butyl group, indicating that C-H bond cleavage at this position is a major rate-limiting step in the metabolism of Mabuterol. The slower metabolism of this compound, as reflected by its longer half-life and lower intrinsic clearance, is a direct consequence of the stronger C-D bonds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of disappearance of Mabuterol and this compound when incubated with human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Mabuterol and this compound stock solutions (in DMSO)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Prepare incubation mixtures containing human liver microsomes (0.5 mg/mL) and phosphate buffer.
-
Pre-warm the mixtures to 37°C.
-
Initiate the reaction by adding Mabuterol or this compound (final concentration 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Metabolite Identification and Formation Rate
Objective: To identify the major metabolites of Mabuterol and this compound and determine their rates of formation.
Procedure:
-
Follow the incubation procedure described in the metabolic stability assay.
-
At each time point, analyze the quenched samples using high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Once metabolites are identified, quantify their formation over time using authentic standards (if available) or by relative quantification against the parent compound.
-
Calculate the initial rate of formation for each major metabolite.
Experimental Workflow and Data Analysis
The following diagram illustrates the workflow for a typical kinetic isotope effect study and the logical steps in data analysis.
Caption: Workflow for a kinetic isotope effect study.
Comparison with Alternative Approaches
While this compound is a valuable tool, other deuterated analogs could be synthesized to probe different metabolic sites. For instance, deuteration of the aromatic ring or the benzylic carbon would allow for the assessment of KIE at these positions. The choice of deuterated standard should be guided by the predicted or known "metabolic hotspots" of the molecule.
In silico prediction tools can be employed in the early stages to identify likely sites of metabolism, thereby guiding the synthesis of the most informative deuterated analogs.[1][9]
Conclusion
The use of deuterated analogs like this compound in metabolism studies provides invaluable information for understanding the metabolic fate of a drug. The kinetic isotope effect is a sensitive probe of reaction mechanisms and can guide medicinal chemistry efforts to design molecules with improved pharmacokinetic profiles.[2] By strategically replacing hydrogens with deuterium at metabolically labile positions, it is possible to slow down metabolism, potentially leading to increased drug exposure and a more favorable dosing regimen. The hypothetical study presented in this guide serves as a template for conducting and interpreting such investigations, ultimately contributing to the development of safer and more effective medicines.
References
- 1. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioivt.com [bioivt.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. efsa.europa.eu [efsa.europa.eu]
- 9. creative-biolabs.com [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of Mabuterol-d9: A Guide for Laboratory Professionals
For research and development use only. Not for human or veterinary use. [1]
This document provides essential safety and logistical information for the proper disposal of Mabuterol-d9, a deuterium-labeled agonist of the β2-adrenergic receptor.[2][3] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound and its container must be disposed of as hazardous waste.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| CAS Number | 1246819-58-8[1][3][5] |
| Molecular Formula | C₁₃H₉D₉ClF₃N₂O[1][3] |
| Molecular Weight | 319.8 g/mol [1][5] |
| Appearance | Off-White Solid[1] |
| Purity | ≥98%[1] |
| Storage Conditions | 2-8°C, Protect from light[1][2][4] |
Pre-Disposal and Handling Precautions
Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Respiratory Protection: A dust respirator should be used to avoid inhalation.[4]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[4]
Handling Precautions:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Prevent the generation of dust during handling.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
For Minor Spills:
-
Use dry clean-up procedures; avoid creating dust.[4]
-
Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[4]
-
Carefully sweep or vacuum the material. If using a vacuum cleaner, it must be fitted with a HEPA filter.[4]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[4]
For Major Spills:
-
Evacuate the area and restrict access.
-
Move upwind to avoid inhaling any dust or vapors.[4]
-
Alert emergency responders and provide them with the location and nature of the hazard.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The primary method of disposal is through a licensed hazardous waste management company.
-
Waste Collection:
-
Place this compound waste into a designated, properly labeled, and sealed container.
-
Empty containers may retain residual dust and should be treated as hazardous waste. Do not cut, drill, grind, or weld on or near these containers.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4]
-
-
Contacting a Waste Management Authority:
-
Consult with your institution's EHS department or a licensed waste management authority for guidance on disposal.[4]
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Transportation and Final Disposal:
-
Arrange for a certified hazardous waste transporter to collect the waste.
-
The final disposal method, likely incineration, will be determined by the waste management facility in accordance with regulatory requirements.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
